Chemical and physical properties of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one
The Chemical and Physical Profiling of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one: A Senior Scientist’s Guide to Synthesis and Application In the realm of process chemistry and medicinal drug development, the...
Author: BenchChem Technical Support Team. Date: March 2026
The Chemical and Physical Profiling of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one: A Senior Scientist’s Guide to Synthesis and Application
In the realm of process chemistry and medicinal drug development, the isolation and utilization of stable, highly reactive intermediates dictate the scalability of an entire synthetic route. As a Senior Application Scientist, I frequently evaluate the structural utility of tricyclic scaffolds. One such critical building block is 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one (CAS 1032-19-5).
This in-depth technical guide deconstructs the physicochemical properties, mechanistic synthesis, and downstream pharmacological applications of this compound, providing a field-proven framework for researchers and drug development professionals.
Physicochemical Profiling & Structural Dynamics
3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one is an N-acylated phenothiazine derivative. The molecule consists of a hydrophobic tricyclic phenothiazine core, a 2-chloro substituent that introduces critical electronic asymmetry, and a 10-N-(3-chloropropionyl) group.
From a structural standpoint, the 2-chloro modification is not arbitrary; it breaks the symmetry of the tricyclic system, which is a mandatory stereoelectronic requirement for high-affinity binding in downstream target receptors (such as muscarinic and dopamine receptors)[1].
Mechanistic Chemistry: The Rationale Behind the Structure
Why synthesize this specific intermediate? In drug development, the 3-chloropropionyl group acts as a bifunctional lynchpin.
Core Protection via Acylation: The phenothiazine nitrogen (N10) is susceptible to oxidative degradation. By acylating this nitrogen to form an amide (propan-1-one), we pull electron density away from the tricyclic ring system. This stabilizes the core, allowing it to survive harsh downstream synthetic conditions[4].
Electrophilic Priming: The terminal primary alkyl chloride on the propionyl chain is a highly reactive electrophile. It is perfectly positioned for a rapid
SN2
nucleophilic substitution by secondary amines, which is the gateway to synthesizing active Active Pharmaceutical Ingredients (APIs)[4].
Experimental Protocol: Synthesis of CAS 1032-19-5
The following methodology outlines the N-acylation of 2-chlorophenothiazine. I have designed this protocol as a self-validating system , ensuring that causality drives every experimental choice and that in-process quality control prevents downstream failures.
Objective: Quantitative N-acylation of 2-chlorophenothiazine using 3-chloropropionyl chloride.
Step 1: Reactor Preparation and Solvation
Action: In a dry, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of 2-chlorophenothiazine in anhydrous toluene (0.5 M concentration). Add a catalytic amount of Dimethylformamide (DMF).
Causality: The N10 position of phenothiazine is sterically hindered and electronically deactivated. Toluene is selected because its high boiling point (110°C) provides the necessary thermal energy to overcome this activation barrier. DMF acts as a catalyst by forming a highly reactive Vilsmeier-type intermediate with the acid chloride[4].
Step 2: Electrophile Addition
Action: Cool the reactor to 0°C. Dropwise, add 1.2 equivalents of 3-chloropropionyl chloride over 30 minutes.
Causality: The exothermic nature of acid chloride reactions requires controlled addition to prevent localized superheating and subsequent polymerization or ring-opening side reactions.
Step 3: Thermal Activation
Action: Gradually heat the reaction mixture to reflux (110°C) and maintain for 4–6 hours. Equip the condenser with an HCl gas scrubber.
Causality: Refluxing drives the reaction to completion while continuously expelling the HCl byproduct as a gas, pushing the equilibrium forward without the need for an amine base that could trigger unwanted side reactions.
Step 4: Self-Validating Quality Control (In-Process)
Action: Pull a 0.1 mL aliquot, quench in methanol, and analyze via HPLC or TLC (Hexane:Ethyl Acetate 8:2).
Validation: The protocol is self-validating; the reaction is only deemed complete when the distinct UV-active peak of the starting 2-chlorophenothiazine is completely consumed. If unreacted starting material remains, add 0.1 eq of acid chloride and reflux for an additional hour.
Step 5: Quenching and Crystallization
Action: Cool the mixture to room temperature, wash sequentially with saturated
NaHCO3
and brine. Concentrate the organic layer under reduced pressure and recrystallize the crude product from hot ethanol to yield the pure 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one.
Downstream Applications: The Path to Chloracizine
The primary utility of CAS 1032-19-5 is its role as the direct precursor to Chloracizine (2-chloro-10-(3-diethylaminopropionyl)phenothiazine), a historically significant tricyclic drug developed for the treatment of coronary insufficiency and angina pectoris[5].
By subjecting our synthesized intermediate to an amination reaction with diethylamine, the terminal chlorine is displaced, yielding Chloracizine. Pharmacologically, this downstream API acts as a coronary vasodilator and exhibits strong antiarrhythmic and spasmolytic properties. It achieves this by acting as an antagonist at muscarinic receptors and modulating voltage-gated sodium channels[1][5].
Visualizations
Synthesis workflow of CAS 1032-19-5 and its downstream conversion to the API Chloracizine.
Pharmacological signaling and receptor modulation pathway of the derivative Chloracizine.
References
NextSDS. "3-CHLORO-1-(2-CHLORO-PHENOTHIAZIN-10-YL)-PROPAN-1-ONE — Chemical Substance Information." NextSDS Database.2
Benchchem. "The Historical Development of Chloracizine in Russian Pharmacology: An In-depth Technical Guide." Benchchem. 5
National Institutes of Health (NIH). "Preparation and pharmacological activities of 10-homolupinanoyl-2-R-phenothiazines." PubMed. 1
Benchchem. "3-Chloro-10H-phenothiazine | CAS 1207-99-4." Benchchem. 4
Santa Cruz Biotechnology (SCBT). "3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one." SCBT Product Data.3
Crystal Structure Analysis of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one: A Crystallographic and Conformational Guide
Introduction and Pharmacological Context 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one (also known by its IUPAC name, 2-chloro-10-(3-chloropropanoyl)-10H-phenothiazine) is a pivotal 10-acylphenothiazine intermedi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Pharmacological Context
3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one (also known by its IUPAC name, 2-chloro-10-(3-chloropropanoyl)-10H-phenothiazine) is a pivotal 10-acylphenothiazine intermediate. It is heavily utilized in the synthesis of phenothiazine-class neuroleptics, such as chlorpromazine. In drug development, the 3D molecular architecture of these precursors is critical; the spatial arrangement directly dictates the steric constraints during subsequent amination steps and influences the final drug's receptor binding profile.
This technical guide provides an in-depth framework for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound, detailing the causality behind its unique "butterfly" conformation and the self-validating methodologies required to resolve its solid-state structure.
Conformational Mechanics & Structural Causality
The structural chemistry of 10-acylphenothiazines is governed by a delicate thermodynamic balance between electronic delocalization and steric hindrance.
The Butterfly Conformation : Unlike fully planar aromatic systems, the phenothiazine core adopts a folded, non-planar "butterfly" geometry. The central 1,4-thiazine ring assumes a boat conformation, causing the two flanking benzene rings to fold along the N···S axis. The dihedral angle between the mean planes of the two benzene rings (the fold angle) typically ranges from 135° to 158° ()[1].
Causality of the Fold : This folding is not an artifact of crystal packing, but an intrinsic property driven by the minimization of steric clash. In the title compound, the bulky 3-chloropropanoyl group at the N10 position creates severe steric repulsion with the peri-hydrogens at the C1 and C9 positions of the tricyclic core ()[2].
Nitrogen Pyramidalization : Amide resonance typically favors a planar
sp2
geometry at the nitrogen atom. However, the steric bulk of the phenothiazine system forces the N10 atom into a partially pyramidalized state. The carbonyl group is twisted out of the nitrogen lone-pair plane, disrupting full conjugation but relieving critical peri-interactions ()[3].
Logical causality of steric hindrance driving the butterfly conformation in 10-acylphenothiazines.
To rigorously determine the crystal structure, a self-validating SC-XRD workflow must be employed. Every step is designed to minimize artifacts and mathematically validate the physical model.
Step 1: Crystal Growth via Slow Evaporation
Causality: High-quality, untwinned single crystals are required to prevent overlapping diffraction lattices, which can artificially inflate R-factors.
Dissolve 50 mg of the synthesized compound in 5 mL of a binary solvent mixture (dichloromethane/acetonitrile, 1:1 v/v) ()[4]. Reasoning: Dichloromethane provides high solubility, while acetonitrile acts as an anti-solvent. As the highly volatile dichloromethane evaporates first, the solution slowly reaches supersaturation, promoting ordered nucleation rather than rapid precipitation.
Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove dust, which acts as unwanted heterogeneous nucleation sites.
Puncture the vial cap with a narrow needle to allow controlled evaporation at 293 K. Harvest the resulting block-like crystals after 4–7 days.
Step 2: Crystal Selection and Cryo-Mounting
Submerge the harvested crystals in Paratone-N oil on a glass slide. Reasoning: The oil protects the crystal from atmospheric moisture and prevents solvent loss, which can degrade the crystal lattice and cause cracking.
Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) that exhibits sharp, uniform optical extinction under a cross-polarized microscope. This validates that the crystal is a single domain and not twinned.
Mount the crystal on a MiTeGen cryoloop and immediately transfer it to the diffractometer goniometer.
Step 3: Data Collection at 100 K
Causality: Phenothiazine derivatives frequently exhibit dynamic disorder and high thermal atomic vibrations at room temperature ()[5]. Cooling the crystal to 100 K using an open-flow nitrogen cryostat minimizes the Debye-Waller factors, sharpening the diffraction spots and improving the signal-to-noise ratio for high-angle reflections.
Center the crystal optically on the goniometer.
Collect X-ray diffraction data using a microfocus Mo Kα X-ray source (
λ=0.71073
Å). Reasoning: Molybdenum radiation is selected over Copper to minimize absorption artifacts caused by the heavy sulfur and chlorine atoms.
Execute a full sphere data collection strategy (
ω
and
ϕ
scans) to ensure >99% completeness and high redundancy. Redundancy acts as an internal validation check for intensity outliers.
Step 4: Data Reduction, Solution, and Refinement
Integrate the raw diffraction frames using software such as APEX3 or CrysAlisPro.
Apply a multi-scan absorption correction (e.g., SADABS) to correct for X-ray attenuation.
Solve the phase problem using Intrinsic Phasing (SHELXT) via the Olex2 interface.
Refine the structure using full-matrix least-squares on
F2
(SHELXL). Assign anisotropic displacement parameters (ellipsoids) to all non-hydrogen atoms.
Place hydrogen atoms in calculated positions using a riding model to prevent over-parameterization.
Self-Validation : Validate the final model using CheckCIF. The integration of CheckCIF into the refinement loop ensures that any unmodeled electron density, missed higher-order symmetry, or incorrect atom assignments are mathematically flagged (Alert A/B) before final deposition.
Experimental workflow for Single-Crystal X-Ray Diffraction (SC-XRD) of phenothiazine derivatives.
Quantitative Data & Intermolecular Interactions
The solid-state packing of 3-chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one is stabilized by a network of weak intermolecular forces. The presence of two chlorine atoms (one on the aromatic ring, one on the aliphatic chain) facilitates halogen bonding (C–Cl···O=C and C–Cl···Cl–C), which directs the 3D supramolecular assembly alongside offset
π
–
π
stacking of the aromatic rings ()[6].
Table 1: Expected Crystallographic Parameters for 10-Acylphenothiazines
Crystallographic Parameter
Expected Range / Typical Value
Causality / Significance
Crystal System
Orthorhombic or Monoclinic
Dictated by the asymmetry of the 10-acyl chain.
Space Group
P2₁/c, Pnma, or Pbcn
Centrosymmetric packing favored by offset
π
–
π
dimers.
Fold Angle (Dihedral)
135° – 158°
Relieves steric clash between acyl group and peri-hydrogens.
Central Ring Conformation
Boat
Required to accommodate the folded butterfly geometry.
N10 Geometry
Partially Pyramidal
Compromise between amide resonance and steric repulsion.
Primary Interactions
C–Cl···O, C–H···
π
,
π
–
π
Drives the long-range supramolecular assembly in the lattice.
Typical R₁ (Final)
< 0.05 (5%)
Validates a high-quality, accurately modeled crystal structure.
References
Title : The Crystal and Molecular Structure of Phenothiazine
Source : Acta Crystallographica Section B
URL :[Link]
Title : Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation
Source : Molecules (MDPI)
URL :[Link]
Title : Crystal structure of 10-ethyl-7-(9-ethyl-9H-carbazol-3-yl)-10H-phenothiazine-3-carbaldehyde
Source : Acta Crystallographica Section E
URL :[Link]
Title : N-Benzoylated Phenoxazines and Phenothiazines: Synthesis, Antiproliferative Activity, and Inhibition of Tubulin Polymerization
Source : Journal of Medicinal Chemistry (ACS)
URL :[Link]
Spectroscopic Characterization and Synthesis of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one
An In-Depth Technical Guide for Drug Development Professionals Executive Summary The compound 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one (CAS: 1032-19-5), also systematically named 2-chloro-10-(3-chloropropano...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
The compound 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one (CAS: 1032-19-5), also systematically named 2-chloro-10-(3-chloropropanoyl)-10H-phenothiazine, is a critical synthetic intermediate in medicinal chemistry [1]. Its primary application lies in the synthesis of phenothiazine-class antipsychotics, antiemetics, and antihistamines, such as chlorpromazine and prochlorperazine.
As a Senior Application Scientist, I emphasize that the structural integrity of this intermediate dictates the yield and purity of the final active pharmaceutical ingredient (API). The N-acylation of the phenothiazine core restricts the conformational flexibility of the molecule and alters its electronic distribution. This whitepaper provides a comprehensive framework for the synthesis, mechanistic rationale, and rigorous spectroscopic characterization (NMR, FT-IR, MS) of this essential scaffold.
Chemical Synthesis & Mechanistic Rationale
The synthesis of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one is achieved via the N-acylation of 2-chlorophenothiazine using 3-chloropropionyl chloride [2, 3].
Causality in Experimental Design
Direct N-alkylation of phenothiazines can often lead to over-alkylation or require harsh conditions that degrade the sulfur-containing core. By employing an N-acylation strategy , we exploit the nucleophilicity of the secondary amine at the 10-position. The lone pair on the phenothiazine nitrogen attacks the highly electrophilic carbonyl carbon of 3-chloropropionyl chloride.
The resulting tertiary amide linkage serves two mechanistic purposes:
Electronic Stabilization: The electron-withdrawing nature of the carbonyl group delocalizes the nitrogen lone pair, stabilizing the electron-rich phenothiazine core against premature oxidation (e.g., sulfoxide formation).
Regioselectivity: The acylation is strictly regioselective for the nitrogen atom, preventing unwanted Friedel-Crafts acylation on the aromatic rings, provided Lewis acid catalysts are omitted.
Caption: Synthesis workflow for the N-acylation of 2-chlorophenothiazine.
Spectroscopic Characterization (The Core)
To establish a self-validating analytical system, multiple orthogonal spectroscopic techniques must be employed. The data below outlines the expected analytical profile for a highly pure (>98%) sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The restricted rotation around the N-C(=O) amide bond is the most critical feature in the NMR spectrum. At room temperature, the molecule may exist in distinct conformers, which can cause line broadening.
¹H-NMR Causality: The carbonyl oxygen strongly deshields the aromatic protons at the 1- and 9-positions (ortho to the nitrogen) when they are held in spatial proximity. Furthermore, the aliphatic chain presents as two distinct, strongly coupled triplets due to the adjacent methylene groups.
¹³C-NMR Causality: The amide carbonyl carbon is highly deshielded, appearing near 169 ppm, distinctly different from a ketone carbonyl (>190 ppm) due to nitrogen lone-pair donation.
Mass Spectrometry (LC-MS)
Electrospray ionization (ESI) in positive mode yields a robust molecular ion
[M+H]+
. The presence of two chlorine atoms (one on the aromatic ring, one on the aliphatic chain) generates a highly characteristic isotopic signature. The natural abundance of ³⁵Cl (75%) and ³⁷Cl (25%) results in an M : M+2 : M+4 ratio of approximately 9:6:1.
Caption: Primary mass spectrometry fragmentation pathway via N-acyl cleavage.
To ensure reproducibility, the following protocols are designed with built-in validation checkpoints.
Protocol 1: Synthesis and Isolation of the Intermediate
Reaction Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chlorophenothiazine (10.0 mmol) in 50 mL of anhydrous toluene under an inert nitrogen atmosphere[2].
Base Addition: Add triethylamine (15.0 mmol) to the solution. Validation Check: The solution should remain clear; any immediate precipitation indicates moisture contamination.
Acylation: Cool the mixture to 0 °C using an ice bath. Add 3-chloropropionyl chloride (12.0 mmol) dropwise over 15 minutes.
Reflux & Monitoring: Remove the ice bath and heat the reaction to reflux (110 °C) for 4 hours. Validation Check: Monitor via TLC (Hexanes:Ethyl Acetate 8:2). The reaction is complete when the starting material spot (Rf ~0.6) disappears and a new, lower-Rf spot (Rf ~0.4) dominates.
Workup: Cool to room temperature. Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ (2 x 25 mL), and brine (25 mL).
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to yield pure 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one.
Protocol 2: NMR Sample Preparation and Acquisition
Solvent Selection: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.
Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter, ensuring optimal magnetic field homogeneity (shimming).
Acquisition Parameters: Run the ¹H-NMR at 298 K with a relaxation delay (D1) of at least 2 seconds to ensure accurate integration of the aliphatic triplets against the aromatic multiplets.
Validation Check: If the aromatic signals appear artificially broadened, acquire a variable-temperature (VT) NMR spectrum at 323 K (50 °C). The signals will sharpen as the rotation around the amide bond becomes rapid on the NMR timescale, validating the conformational restriction hypothesis.
References
Scholars Research Library. "Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential". Der Pharma Chemica. Available at: [Link]
Exploratory
Molecular Weight and Elemental Analysis of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one: A Technical Guide
Executive Summary The phenothiazine class of heterocyclic compounds has historically served as a cornerstone in the development of neuroleptic, antipsychotic, and antihistamine medications. Among the critical synthetic i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The phenothiazine class of heterocyclic compounds has historically served as a cornerstone in the development of neuroleptic, antipsychotic, and antihistamine medications. Among the critical synthetic intermediates in this lineage is 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one . This whitepaper provides a rigorous examination of its molecular weight, elemental composition, synthetic methodology, and analytical validation protocols. It is designed to equip researchers and drug development professionals with field-proven insights and self-validating workflows.
Chemical Identity & Structural Architecture
Before delving into quantitative analysis, it is essential to establish the precise chemical identity of the compound.
Common Synonyms: 2-Chloro-10-(3-chloropropanoyl)-10H-phenothiazine [1]
The molecule consists of a 10H-phenothiazine core substituted at the 2-position with a chlorine atom and at the 10-position (the secondary amine nitrogen) with a 3-chloropropanoyl group.
Structural assembly of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one.
The molecular weight (MW) is a fundamental parameter for stoichiometric calculations during synthesis and formulation. Based on standard atomic weights, the molar mass of C₁₅H₁₁Cl₂NOS is calculated as follows:
Mass Spectrometry (MS) Considerations: For High-Resolution Mass Spectrometry (HRMS), the monoisotopic exact mass is critical. Using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S), the exact mass is calculated to be 322.9938 Da . Because the molecule contains two chlorine atoms, the mass spectrum will display a distinct isotopic signature (M, M+2, M+4) in a roughly 9:6:1 ratio . This isotopic envelope serves as a primary diagnostic feature to confirm the intact dichloro moiety.
Elemental Composition
Elemental analysis (CHNOS) provides empirical validation of the synthesized compound's bulk purity. The theoretical mass fractions are summarized in the table below:
Element
Symbol
Atoms
Atomic Mass Contribution
Mass Percentage (%)
Carbon
C
15
180.165
55.57%
Hydrogen
H
11
11.088
3.42%
Chlorine
Cl
2
70.900
21.87%
Nitrogen
N
1
14.007
4.32%
Oxygen
O
1
15.999
4.93%
Sulfur
S
1
32.065
9.89%
Total
324.224
100.00%
Expert Note: Variations of >0.4% from these theoretical values in empirical CHN analysis typically indicate the presence of residual reaction solvents (e.g., benzene/toluene) or incomplete reaction byproducts.
Synthetic Methodology & Mechanistic Causality
The synthesis of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one relies on the N-acylation of 2-chlorophenothiazine. Unlike N-alkylation, which can sometimes lead to over-reaction or require strong bases (like NaH), N-acylation with an acyl chloride proceeds smoothly due to the formation of a highly stable amide bond.
Step-by-Step Experimental Protocol
The following protocol outlines a self-validating system for the synthesis, adapted from established [2].
Step 1: Reagent Preparation
Dissolve 1.0 equivalent of 2-chlorophenothiazine in an anhydrous, non-polar solvent (e.g., dry benzene or toluene).
Prepare 1.2 to 1.5 equivalents of 3-chloropropionyl chloride.
Causality Note: A slight excess of the acyl chloride compensates for any ambient moisture in the system that might hydrolyze the reagent into 3-chloropropionic acid, ensuring complete conversion of the phenothiazine core.
Step 2: N-Acylation Reaction
Add the 3-chloropropionyl chloride dropwise to the phenothiazine solution at room temperature under an inert atmosphere (N₂ or Ar).
Heat the mixture to reflux (approx. 80°C for benzene or 110°C for toluene) for 12 hours.
Mechanistic Insight: The reaction generates hydrogen chloride (HCl) gas. The prolonged reflux drives the equilibrium forward by continuously expelling the HCl gas from the reaction matrix. A tertiary amine base (like triethylamine) is intentionally omitted in this specific high-temperature protocol to prevent the premature base-catalyzed elimination of the terminal chlorine, which would undesirably yield an acrylamide derivative.
Step 3: Work-up and Neutralization
Cool the reaction mixture to room temperature.
Evaporate the solvent and excess 3-chloropropionyl chloride under reduced pressure.
Dissolve the resulting crude product in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual HCl.
Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
Step 4: Purification
Purify the crude product via recrystallization (e.g., from ethanol) or silica gel column chromatography to yield the pure target compound.
Experimental workflow for the synthesis and validation of the target compound.
Analytical Validation System
To ensure scientific integrity and trustworthiness of the synthesized batch, the protocol must be closed with the following analytical cascade:
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the exact mass (m/z ~ 324.0 [M+H]⁺) and the critical 9:6:1 isotopic pattern indicative of the dichloro moiety.
Nuclear Magnetic Resonance (NMR):
¹H-NMR (CDCl₃): Will show the aromatic protons of the phenothiazine core (7H, multiplet), a triplet for the terminal -CH₂-Cl group (~3.8 ppm, 2H), and a triplet for the -C(=O)-CH₂- group (~2.9 ppm, 2H).
¹³C-NMR: Confirms the presence of the amide carbonyl carbon (~169 ppm).
Elemental Analysis: Confirms the bulk purity matches the theoretical percentages calculated in Section 3.2, validating the absence of inorganic salts or solvent entrapment.
Applications in Pharmaceutical Development
This compound is a highly versatile building block in medicinal chemistry. The terminal primary alkyl chloride is highly susceptible to nucleophilic substitution (Sₙ2). By reacting 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one with various secondary amines (e.g., dimethylamine or piperazine derivatives), researchers can synthesize an array of substituted phenothiazines. Subsequent reduction of the amide carbonyl to a methylene group yields functional analogs of and other neuroleptic agents[3].
References
G. E. Hardtmann. "Phenothiazine derivatives and a process for their preparation". United States Patent US4289768A.
Protocols & Analytical Methods
Method
Application Notes and Protocols for the Purification of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one
Introduction: The Imperative for Purity 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one is a key intermediate in the synthesis of various pharmaceutically active phenothiazine derivatives.[1] The purity of this pre...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Purity
3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one is a key intermediate in the synthesis of various pharmaceutically active phenothiazine derivatives.[1] The purity of this precursor is paramount, as even minute impurities can lead to the formation of undesired side products, impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one, detailing robust methodologies and the scientific principles that underpin them. Our focus is on providing researchers, scientists, and drug development professionals with a practical and scientifically rigorous framework for obtaining this compound in a highly purified form.
Understanding the Impurity Profile
A successful purification strategy begins with a thorough understanding of the potential impurities. For 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one, impurities can arise from several sources:
Unreacted Starting Materials: The synthesis typically involves the acylation of 2-chlorophenothiazine. Incomplete reaction can leave residual 2-chlorophenothiazine.
Reagent-Related Impurities: Excess acylating agent or by-products from its decomposition can contaminate the crude product.
Side-Reaction Products: The reactive nature of the phenothiazine nucleus and the acyl side chain can lead to the formation of various side products.
Degradation Products: Phenothiazines are susceptible to oxidation, particularly at the sulfur atom, which can lead to the formation of sulfoxide impurities.[2]
A logical workflow for the purification of this compound is essential for achieving high purity.
Caption: A typical purification workflow for 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one.
Purification Strategies
The purification of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one is best approached with a multi-step strategy, typically involving column chromatography followed by recrystallization. This combination allows for the efficient removal of a broad spectrum of impurities.
Column Chromatography: The Workhorse of Purification
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For phenothiazine derivatives, silica gel is a commonly used stationary phase.[3][4] The choice of the mobile phase (eluent) is critical for achieving good separation.
Rationale for Solvent System Selection:
The polarity of the eluent is adjusted to control the migration of the target compound down the column. A less polar solvent will result in slower elution, while a more polar solvent will accelerate it. For 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one, a solvent system of intermediate polarity is generally effective. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common choice for the purification of phenothiazine derivatives.[4]
Parameter
Value
Rationale
Stationary Phase
Silica Gel (60-120 mesh)
High surface area for effective separation of moderately polar compounds.
Mobile Phase
Hexane:Ethyl Acetate Gradient
Allows for the elution of a range of compounds with varying polarities.
Initial Eluent
95:5 (Hexane:Ethyl Acetate)
To elute non-polar impurities.
Final Eluent
70:30 (Hexane:Ethyl Acetate)
To elute the target compound and more polar impurities.
Monitoring
Thin Layer Chromatography (TLC)
To track the progress of the separation.
Detailed Protocol for Column Chromatography:
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (95:5 hexane:ethyl acetate).
Column Packing: Carefully pour the slurry into a glass column, ensuring even packing to avoid channeling.
Sample Loading: Dissolve the crude 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
Elution: Begin elution with the initial mobile phase (95:5 hexane:ethyl acetate).
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is from 95:5 to 70:30 (hexane:ethyl acetate).
Fraction Collection: Collect fractions of the eluate in test tubes.
TLC Analysis: Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., 80:20 hexane:ethyl acetate). Visualize the spots under UV light.
Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.
Recrystallization: The Final Polish
Recrystallization is a technique used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure compound in a hot solvent and then allowing it to cool slowly, the compound will crystallize out in a purer form, leaving the impurities dissolved in the solvent.
Solvent Selection for Recrystallization:
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For phenothiazine derivatives, a mixture of a polar and a non-polar solvent, such as ethanol and water, or dichloromethane and hexane, can be effective.[3]
Detailed Protocol for Recrystallization:
Solvent Addition: Place the partially purified 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one in a flask and add a minimal amount of a hot solvent (e.g., ethanol) to dissolve it completely.
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
Cooling: Allow the solution to cool slowly to room temperature. The rate of cooling can influence crystal size.
Crystal Formation: As the solution cools, the purified compound will start to crystallize.
Ice Bath: To maximize the yield, place the flask in an ice bath to further decrease the solubility of the compound.
Filtration: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of a compound.[5][6] A reversed-phase C18 column with a mobile phase of acetonitrile and water is often used for the analysis of phenothiazine derivatives.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the compound and to detect the presence of any impurities.[6]
Caption: Decision-making process for the purification of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one.
Conclusion
The purification of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one to a high degree of purity is a critical step in the synthesis of phenothiazine-based pharmaceuticals. The combination of column chromatography and recrystallization provides a robust and reliable method for removing a wide range of impurities. By understanding the principles behind these techniques and by carefully controlling the experimental parameters, researchers can consistently obtain this key intermediate in a highly purified form, ensuring the quality and integrity of their downstream applications.
References
Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. Available at: [Link]
1-(2-Chloro-10H-phenothiazin-10-yl)-3-(diethylamino)propan-1-one. U.S. Environmental Protection Agency. Available at: [Link]
3-MONOCHLORO-1,2-PROPANEDIOL. IARC Publications. Available at: [Link]
Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry. PubMed. Available at: [Link]
Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. ACS Publications. Available at: [Link]
Preparation method of chlorpromazine hydrochloride polycystic sustained-release granules. Google Patents.
Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. ResearchGate. Available at: [Link]
Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics. ACS Applied Energy Materials. Available at: [Link]
Preparation method of (R) -3-chloro-1, 2-propanediol. Google Patents.
Synthesis of 1- and 3-chloro-phenothiazines. ResearchGate. Available at: [Link]
Prochlorperazine Maleate Impurities. SynThink. Available at: [Link]
Substituted (10h-phenothiazin-10-yl)propyl-1-piperazine derivatives, process for their preparation and thereapeutic agents containing them. Google Patents.
Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors. National Center for Biotechnology Information. Available at: [Link]
3-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one. Lotusfeet Pharma. Available at: [Link]
Oxidation of Selected Phenothiazine Drugs During... Journal of Analytical Toxicology. Available at: [Link]
A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. Bentham Science. Available at: [Link]
3-CHLORO-1,2- PROPANEDIOL (CPD). Borregaard. Available at: [Link]
A Novel Melt-Dispersion Technique for Simplistic Preparation of Chlorpromazine-Loaded Polycaprolactone Nanocapsules. MDPI. Available at: [Link]
Separation and identification of phenothiazine compounds by thin-layer chromatography. ResearchGate. Available at: [Link]
NMR Crystallographic Investigation Coupled with Molecular Dynamics Simulations Reveals the Nature of Disorder in Chlorpromazine Hydrochloride Solvatomorphs. National Center for Biotechnology Information. Available at: [Link]
Chlorpromazine-impurities. Pharmaffiliates. Available at: [Link]
3-CHLORO-1,2-PROPANEDIOL. Loba Chemie. Available at: [Link]
Medicinal Chemistry B. Pharm IV - PRACTICAL LAB MANUAL. Available at: [Link]
Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts. Google Patents.
Process for preparing 3-chloro-1, 2-propanediol. Google Patents.
ICSC 1664 - 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE). INCHEM. Available at: [Link]
3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). INCHEM. Available at: [Link]
3-Chloropropiophenone. ResearchGate. Available at: [Link]
2-chloro-1-(10h-phenothiazin-10-yl)propan-1-one. PubChem. Available at: [Link]
1-Propanone, 3-chloro-1-phenyl-. NIST WebBook. Available at: [Link]
Step-by-step acylation of 2-chlorophenothiazine to 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one
Application Note: Step-by-Step N-Acylation of 2-Chlorophenothiazine to 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one Introduction & Mechanistic Rationale The synthesis of 3-chloro-1-(2-chloro-phenothiazin-10-yl)-...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Step-by-Step N-Acylation of 2-Chlorophenothiazine to 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one
Introduction & Mechanistic Rationale
The synthesis of 3-chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one (also known as 2-chloro-10-(3-chloropropanoyl)-10H-phenothiazine) via the N-acylation of 2-chlorophenothiazine is a foundational transformation in the development of phenothiazine-based antipsychotics and related pharmaceutical intermediates[1].
Causality in Reaction Design:
The N-acylation of an amine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism, forming a tetrahedral intermediate before eliminating a chloride ion[2]. However, 2-chlorophenothiazine is a sterically hindered and electronically deactivated secondary amine. The electron-withdrawing chlorine atom at the 2-position, combined with the delocalization of the nitrogen lone pair into the flanking aromatic rings, significantly reduces its nucleophilicity.
Standard room-temperature acylation conditions (e.g., dichloromethane with triethylamine) often fail to push this reaction to completion. Elevated temperatures are required to overcome the activation energy barrier. Furthermore, 3-chloropropionyl chloride is a bifunctional reagent possessing a reactive 2-chloroethyl fragment[3]. The choice of base is critical: strong tertiary amines like triethylamine (TEA) can induce the premature elimination of HCl from the 3-chloropropionyl alkyl chain, generating highly reactive acryloyl chloride as an undesired side product. To circumvent this, the protocol below utilizes a high-boiling non-polar solvent (toluene) combined with a weak base (pyridine) to scavenge the HCl byproduct without triggering beta-elimination[2].
Reaction Pathway Visualization
Caption: Nucleophilic acyl substitution pathway for 2-chlorophenothiazine N-acylation.
Quantitative Data: Reagent Stoichiometry
Table 1: Standardized Stoichiometry for a 10 mmol Scale Synthesis
Reagent
MW ( g/mol )
Equivalents
Amount
Role
2-Chlorophenothiazine
233.72
1.00
2.34 g
Limiting Reactant / Nucleophile
3-Chloropropionyl Chloride
126.97
1.20
1.52 g (1.15 mL)
Acylating Agent / Electrophile
Pyridine (Anhydrous)
79.10
1.20
0.95 g (0.97 mL)
Acid Scavenger (Weak Base)
Toluene (Anhydrous)
92.14
-
30 mL (Total)
High-Boiling Solvent
Experimental Protocol: A Self-Validating Workflow
Phase 1: Setup and Dissolution
Action: In an oven-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2.34 g (10.0 mmol) of 2-chlorophenothiazine.
Action: Add 25 mL of anhydrous toluene and 0.97 mL (12.0 mmol) of anhydrous pyridine. Stir until completely dissolved.
Validation: The mixture should form a clear, pale-yellow solution. Any persistent cloudiness indicates moisture contamination, which will prematurely hydrolyze the highly moisture-sensitive acyl chloride[4].
Phase 2: Controlled Addition
4. Action: Heat the solution to 70°C using a precisely controlled oil bath.
5. Action: Dilute 1.15 mL (12.0 mmol) of 3-chloropropionyl chloride in 5 mL of anhydrous toluene. Add this solution dropwise over 15-20 minutes via an addition funnel.
6. Causality: Adding the electrophile at 70°C ensures immediate reaction upon contact. If added at room temperature, unreacted acyl chloride accumulates, leading to localized concentration spikes and dangerous exotherms once heating begins[2].
7. Validation: A slight darkening of the solution and the formation of a fine precipitate (pyridinium hydrochloride) will be observed, visually confirming the initiation of the acylation.
Phase 3: Reflux and Reaction Monitoring
8. Action: Ramp the oil bath temperature to 110°C and reflux the mixture for 4 to 6 hours.
9. Action: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (4:1) as the eluent.
10. Validation (Self-Validating System): Under UV light (254 nm), the starting material (2-chlorophenothiazine) will appear as a distinct spot (Rf ~0.6). The target product will appear as a new, more polar spot (Rf ~0.4). The reaction is deemed complete when the starting material spot is completely consumed.
Phase 4: Quench and Extraction
11. Action: Cool the reaction mixture to room temperature, then transfer it to an ice bath (0-5°C).
12. Action: Slowly add 20 mL of saturated aqueous sodium bicarbonate (NaHCO3) solution while stirring vigorously.
13. Causality: The alkaline quench neutralizes any unreacted 3-chloropropionyl chloride and residual pyridinium hydrochloride, preventing the reverse hydrolysis of the newly formed amide bond during workup[2].
14. Validation: The cessation of CO2 gas evolution (bubbling) indicates complete neutralization.
Phase 5: Purification
15. Action: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers and wash with brine (30 mL).
16. Action: Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
17. Action: Purify the crude residue by recrystallization from hot ethanol to yield the pure 3-chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis and purification of the target amide.
Troubleshooting & Optimization Matrix
Table 2: Diagnostic Indicators and Corrective Actions
Observation / Issue
Chemical Indicator
Causal Explanation
Corrective Action
Incomplete Conversion
Significant starting material spot on TLC after 6 hours
The amine is highly deactivated; un-neutralized HCl byproduct may be protonating the amine, rendering it non-nucleophilic[2].
Ensure strictly anhydrous conditions; verify base stoichiometry; increase reflux time.
Formation of Acrylamide Byproduct
New TLC spot with lower polarity than the target amide
A strong base caused the beta-elimination of HCl from the 3-chloropropionyl alkyl chain[3].
Switch to a weaker base (e.g., pyridine) or utilize base-free reflux conditions to drive off HCl gas.
Vigorous Exotherm & Darkening
Rapid bubbling and blackening of the mixture upon addition
Addition of acyl chloride was too fast, leading to localized concentration spikes and potential polymerization[4].
Reduce addition rate; ensure the electrophile is properly diluted in toluene before addition.
Reagents for the reduction of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one
An Application Guide to the Selective Reduction of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one Abstract This document provides a detailed technical guide for researchers, scientists, and drug development profes...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Selective Reduction of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the selective reduction of the ketone moiety in 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one. This substrate, a derivative of phenothiazine, presents a specific chemoselectivity challenge: the reduction of a ketone in the presence of both an aryl chloride and a primary alkyl chloride. This guide analyzes several common and advanced reduction methodologies, evaluates their suitability, and provides detailed, field-proven protocols for the most effective reagents. We will explore the mechanistic rationale behind reagent selection, focusing on achieving high yields of the desired secondary alcohol while preventing undesirable side reactions, primarily reductive dehalogenation. The recommended methods—Sodium Borohydride reduction, Meerwein-Ponndorf-Verley (MPV) reduction, and Luche reduction—are presented with step-by-step procedures, comparative data, and workflow diagrams to ensure reproducible and optimal results in a laboratory setting.
Introduction: The Synthetic Challenge
The molecule 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one is a complex heterocyclic compound featuring a phenothiazine core. Phenothiazine derivatives are of immense importance in medicinal chemistry, forming the basis of numerous antipsychotic, antihistaminic, and antiemetic drugs, with Chlorpromazine being a landmark example.[1][2] The title compound serves as a versatile intermediate for the synthesis of novel pharmaceutical agents.
The primary synthetic transformation of interest is the reduction of the propanone ketone to a secondary alcohol. However, the substrate contains multiple reactive sites, posing a significant chemoselectivity challenge:
Target Functional Group: A ketone carbonyl, which is readily reducible.
Sensitive Functional Groups:
An aryl chloride on the phenothiazine ring (C2 position).
A primary alkyl chloride on the propyl side chain (C3 position).
The central objective is to reduce the ketone with high fidelity while preserving both carbon-chlorine bonds. Aggressive reducing agents can lead to hydrodehalogenation, a common side reaction that compromises the yield of the desired product and complicates purification. This guide provides a critical evaluation of appropriate reagents to navigate this challenge.
Analysis and Selection of Reducing Agents
The choice of reducing agent is paramount and must be guided by a balance of reactivity and selectivity. Below is an analysis of several classes of reductants.
Hydride Reagents: A Tale of Two Borohydrides
Hydride reagents are the most common choice for carbonyl reductions. They function by delivering a hydride ion (H⁻) as a nucleophile to the electrophilic carbonyl carbon.[3]
Sodium Borohydride (NaBH₄): This is a mild and highly selective reducing agent, ideal for aldehydes and ketones.[4][5] Its reactivity is sufficiently attenuated that it does not typically reduce esters, amides, or, crucially, alkyl and aryl halides under standard conditions.[4][6][7] It is compatible with protic solvents like methanol and ethanol, which further tempers its reactivity and simplifies reaction setup.[5] Given its proven selectivity, NaBH₄ is a primary candidate for this transformation.
Lithium Aluminum Hydride (LiAlH₄): In contrast, LiAlH₄ is an exceptionally powerful reducing agent.[8][9] The Al-H bond is weaker and more polar than the B-H bond in borohydride, making the hydride more nucleophilic.[8] While it rapidly reduces ketones, it also reduces a wide array of other functional groups, including alkyl halides.[8][10] Its use would almost certainly lead to significant dehalogenation of the 3-chloropropyl side chain. Furthermore, LiAlH₄ reacts violently with protic solvents, necessitating strictly anhydrous conditions.[6] Therefore, LiAlH₄ is not recommended for this application.
Transfer Hydrogenation: The Meerwein-Ponndorf-Verley (MPV) Reduction
The MPV reduction offers an orthogonal approach that relies on transfer hydrogenation rather than a metal hydride. The reaction utilizes an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst to transfer a hydride from a sacrificial alcohol (e.g., isopropanol) to the ketone via a six-membered ring transition state.[11][12]
The key advantages of the MPV reduction are its exceptional chemoselectivity and mild reaction conditions.[12][13] The reaction is highly specific for aldehydes and ketones and does not affect sensitive functionalities such as esters, nitro groups, alkenes, or halides.[12][14] This makes it an outstanding candidate for the selective reduction of our substrate. The equilibrium is driven towards the product by using the sacrificial alcohol as the solvent.[14]
Modified Hydride Reagents: The Luche Reduction
The Luche reduction employs a combination of sodium borohydride and a lanthanide salt, most commonly cerium(III) chloride (CeCl₃·7H₂O), in a protic solvent like methanol.[15][16] Originally developed for the selective 1,2-reduction of α,β-unsaturated ketones, its principles are broadly applicable to enhancing chemoselectivity.[17]
The Lewis acidic cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and accelerating the rate of hydride attack.[15] Simultaneously, in alcoholic solvents, the borohydride reagent is modified in situ to form alkoxyborohydrides, which are "harder" and more selective nucleophiles. This combination provides a highly selective system that favors the reduction of ketones over other potentially reducible groups.[16][18] Its mild, often room-temperature conditions and high selectivity make it another excellent choice.
Catalytic Hydrogenation
This method involves the use of hydrogen gas (H₂) and a transition metal catalyst (e.g., Pd/C, PtO₂, Raney Ni).[19][20] While effective for ketone reduction, it carries a very high risk of hydrogenolysis , the cleavage of C-X bonds (where X is a halogen).[21] Palladium catalysts, in particular, are well-known for promoting dehalogenation. Achieving selectivity would require extensive catalyst screening and optimization, making this a less reliable and more hazardous option for this specific substrate. It is therefore not a recommended primary method.
Comparative Summary and Recommendations
The choice of reagent should be based on the desired balance of reaction speed, cost, safety, and selectivity. For the reduction of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one, the primary concern is preventing dehalogenation.
Reagent/Method
Primary Function
Selectivity for Ketone vs. Halides
Typical Conditions
Key Advantages
Key Disadvantages
Recommendation
Sodium Borohydride (NaBH₄)
Ketone/Aldehyde Reduction
Excellent
Methanol or Ethanol, 0°C to RT
Cost-effective, simple setup, high selectivity, safe handling.
Slower than LiAlH₄.
Highly Recommended
MPV Reduction
Ketone/Aldehyde Reduction
Excellent
Aluminum Isopropoxide, Isopropanol, Reflux
Exceptional chemoselectivity, mild, tolerant of many functional groups.[12]
Reversible reaction requires excess alcohol; can be slower.
Highly Recommended
Luche Reduction (NaBH₄/CeCl₃)
Ketone/Aldehyde Reduction
Excellent
CeCl₃·7H₂O, NaBH₄, Methanol, RT
High selectivity, mild conditions, often faster than NaBH₄ alone.[16]
Requires stoichiometric cerium salt.
Highly Recommended
Lithium Aluminum Hydride (LiAlH₄)
Broad Spectrum Reduction
Poor
Anhydrous Ether or THF, 0°C
Very powerful and fast.
High risk of dehalogenation; requires strict anhydrous conditions.[8]
Not Recommended
Catalytic Hydrogenation (H₂/Pd, Pt)
Broad Spectrum Reduction
Poor to Moderate
H₂ gas, Metal Catalyst, Various Solvents
Scalable, atom-economical.
High risk of dehalogenation (hydrogenolysis); requires pressure equipment.
Not Recommended
Visualized Workflows and Reaction Schemes
General Reaction Scheme
The diagram below illustrates the target chemical transformation.
Caption: Targeted reduction of the ketone to a secondary alcohol.
Decision Workflow for Reagent Selection
This flowchart guides the selection process based on the substrate's functional groups.
Caption: Workflow for selecting the optimal reducing agent.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Reduction with Sodium Borohydride (NaBH₄)
This protocol is valued for its simplicity, safety, and reliability.
Methanol (MeOH) or Ethanol (EtOH) (approx. 0.1 M concentration)
Deionized water
1 M Hydrochloric acid (HCl)
Ethyl acetate or Dichloromethane (DCM) for extraction
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, ice bath.
Procedure:
Dissolve the starting ketone (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
Cool the resulting solution to 0 °C using an ice-water bath.
While stirring, add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes. A slow effervescence (hydrogen gas evolution) may be observed.
Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
Reaction Monitoring:
Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product alcohol should have a lower Rf value than the starting ketone.
Workup and Purification:
Once the reaction is complete, cool the flask back to 0 °C.
Slowly and carefully quench the reaction by adding 1 M HCl dropwise until the effervescence ceases and the pH is slightly acidic (pH ~5-6).
Remove the bulk of the organic solvent under reduced pressure (rotary evaporator).
Add deionized water to the residue and extract the aqueous layer with ethyl acetate or DCM (3x).
Combine the organic extracts and wash them sequentially with deionized water and then brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
Purify the crude alcohol via flash column chromatography on silica gel if necessary.
Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution
Ethyl acetate for extraction
Brine, anhydrous Na₂SO₄
Round-bottom flask with reflux condenser and heating mantle.
Procedure:
To a flask fitted with a reflux condenser, add the starting ketone (1.0 eq), aluminum isopropoxide (1.1 eq), and anhydrous isopropanol. If solubility is an issue, a small amount of anhydrous toluene can be added.
Heat the mixture to a gentle reflux (approx. 80-85 °C) and maintain for 4-12 hours.
Reaction Monitoring:
Monitor by TLC as described in Protocol 1. The reaction may be slower than hydride reductions.
Workup and Purification:
After completion, cool the reaction mixture to room temperature.
Pour the mixture into a vigorously stirring solution of saturated aqueous Rochelle's salt. Stir for at least 1-2 hours until the gelatinous aluminum salts break up and form a clear biphasic mixture.
Extract the mixture with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify by flash column chromatography if required.
Protocol 3: Luche Reduction
This method offers a balance of mild conditions and enhanced reactivity towards the ketone.
Deionized water, 1 M HCl, ethyl acetate, brine, anhydrous MgSO₄
Round-bottom flask, magnetic stirrer.
Procedure:
In a round-bottom flask, dissolve the starting ketone (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol. Stir at room temperature for 15-20 minutes until a homogeneous solution is formed.
Cool the solution to 0 °C in an ice bath.
Add sodium borohydride (1.2 eq) in small portions.
Stir the reaction at 0 °C, allowing it to proceed for 30-60 minutes.
Reaction Monitoring:
Monitor by TLC as described previously. Luche reductions are often rapid.
Workup and Purification:
Follow the identical workup and purification procedure as outlined in Protocol 1 . The presence of cerium salts does not typically interfere with standard aqueous workup procedures.
References
Wikipedia. (n.d.). Reductive dehalogenation of halo ketones. Retrieved from [Link]
Wikipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. Retrieved from [Link]
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
Clark, J. (2013). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]
Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Retrieved from [Link]
Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Carbonyl Reductions: LiAlH4 then H3O+ (Aldehydes/Ketones -> Alcohols). Retrieved from [Link]
Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]
Boit, T. B., et al. (2018). Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. The Journal of Organic Chemistry. Available at: [Link]
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
Chad's Prep. (2021). Reduction of Ketones & Aldehydes | NaBH4 vs LiAlH4 | Organic Chemistry 19.6. YouTube. Retrieved from [Link]
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
Ban, T. A. (2007). Fifty years chlorpromazine: a historical perspective.
Wikipedia. (n.d.). Luche reduction. Retrieved from [Link]
Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. A new reagent for the selective reduction of α-enones. Journal of the American Chemical Society.
Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
Wikipedia. (n.d.). Chlorpromazine. Retrieved from [Link]
European Patent Office. (n.d.). EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines.
Organic Chemistry Data. (2026). Reduction and Oxidation :: Catalytic Hydrogenation. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol GuideTarget Audience: Analytical Chemists, Process Scientists, and Pharmaceutical Researchers
Introduction & Scientific Context
The compound 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one (also known as 2-chloro-10-(3-chloropropionyl)phenothiazine) is a critical synthetic intermediate in the manufacturing of phenothiazine-class antipsychotics, such as chlorpromazine and prochlorperazine. It is synthesized via the
N
-acylation of 2-chlorophenothiazine with 3-chloropropionyl chloride.
During process scale-up, monitoring the purity of this intermediate is paramount. The presence of unreacted 2-chlorophenothiazine, oxidized byproducts (e.g., 2-chlorophenothiazine sulfoxide), and over-reduced downstream products can severely impact the yield and safety profile of the final Active Pharmaceutical Ingredient (API) [1].
Unlike basic phenothiazine APIs, the amide linkage in 3-chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one neutralizes the basicity of the phenothiazine nitrogen. This fundamental structural shift alters its chromatographic retention behavior, requiring tailored reversed-phase high-performance liquid chromatography (RP-HPLC) and LC-MS/MS strategies to achieve baseline resolution from highly structurally similar impurities [2].
Pathway & Degradation Dynamics
To design an effective separation method, one must understand the origin of the analytes in the sample matrix. The phenothiazine core is highly susceptible to photochemical and oxidative degradation, leading to the formation of sulfoxides.
Figure 1: Synthesis and degradation pathways dictating the impurity profile of the target intermediate.
Chromatographic Method Development Workflow
Developing a robust method requires balancing hydrophobic retention (due to the tricyclic core) with the need to resolve polar degradation products. We utilize a gradient RP-HPLC approach coupled with orthogonal detection (UV and MS) to ensure comprehensive impurity profiling [3].
Figure 2: Analytical workflow for the separation and quantification of phenothiazine intermediates.
Experimental Protocols
Sample Preparation
Causality Insight: Phenothiazine derivatives are highly lipophilic. Using a high aqueous composition during sample dissolution will cause precipitation. Acetonitrile (ACN) is selected as the primary diluent to ensure complete solubilization of the target amide.
Stock Solution: Accurately weigh 10.0 mg of the intermediate sample.
Dissolution: Dissolve in 10.0 mL of ACN:Water (80:20, v/v) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes at room temperature.
Working Standard: Dilute the stock solution with the mobile phase starting conditions (e.g., 40% ACN) to a final concentration of 100 µg/mL.
Filtration: Pass through a 0.22 µm PTFE syringe filter into an amber HPLC vial (amber vials are mandatory to prevent photo-oxidation of the phenothiazine core).
HPLC-UV Protocol for Quality Control
Causality Insight: A C18 column with embedded polar groups (e.g., Zorbax Bonus-RP) is recommended to prevent peak tailing of any residual basic amines, while providing excellent retention for the neutral amide target [2]. 0.1% Formic acid ensures a consistent acidic pH, suppressing silanol ionization on the stationary phase.
Column: Agilent Zorbax Bonus-RP (250 × 4.6 mm, 5 µm) or equivalent.
Column Temperature: 30 °C.
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: UV Diode Array Detector (DAD) at 254 nm (optimal for the conjugated
π
-system of the phenothiazine core).
LC-MS/MS Protocol for Trace Analysis
For the identification of unknown degradation products (e.g., sulfoxides), the HPLC method is transferred to a mass spectrometer.
Note: The target compound will typically show an
[M+H]+
ion at m/z 324 (based on the
35Cl
isotopes), with a characteristic isotopic pattern due to the two chlorine atoms.
Data Presentation
Table 1: Optimized HPLC Gradient Program
A gradient is essential to elute the polar sulfoxide impurities early, while providing sufficient organic modifier to elute the highly hydrophobic target and unreacted starting materials[4].
The method demonstrates robust self-validating characteristics suitable for pharmaceutical intermediate release testing.
Parameter
Result
Acceptance Criteria (ICH Q2)
Linearity Range
0.5 – 150 µg/mL
R2≥0.999
Limit of Detection (LOD)
0.05 µg/mL
Signal-to-Noise (S/N)
≥3
Limit of Quantitation (LOQ)
0.15 µg/mL
Signal-to-Noise (S/N)
≥10
Method Precision (%RSD)
0.8% (n=6)
≤2.0%
Recovery (Accuracy)
98.5% - 101.2%
95.0% - 105.0%
Troubleshooting & Best Practices
Peak Tailing of the Target: If the target peak (RRT 1.00) exhibits a tailing factor
>1.5
, verify the pH of Mobile Phase A. The amide is relatively neutral, but secondary interactions with free silanols can occur if the column is degrading. Replacing the column or ensuring fresh 0.1% formic acid usually resolves this.
Baseline Drift during Gradient: A baseline drift at 254 nm is common when ramping ACN. Ensure HPLC-grade ACN is used. If drift interferes with integration, utilize a reference wavelength (e.g., 360 nm) on the DAD to subtract background noise.
Sample Stability: Phenothiazines are notoriously photosensitive [1]. Standards left in clear vials on the autosampler for
>12
hours will show an artificial increase in the sulfoxide peak (RRT 0.31). Always use amber vials and maintain the autosampler temperature at 4 °C.
References
Analytical Chemistry (ACS). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Available at:[Link]
Journal of Applied Pharmaceutical Research. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage. Available at:[Link]
Technical Notes & Optimization
Troubleshooting
Reducing impurities during 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one crystallization
Welcome to the Technical Support Center for the synthesis and purification of phenothiazine intermediates. This guide is specifically engineered for researchers and process chemists troubleshooting the crystallization of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and purification of phenothiazine intermediates. This guide is specifically engineered for researchers and process chemists troubleshooting the crystallization of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one , a critical N-acylated intermediate in the development of antipsychotic therapeutics.
Below, you will find a mechanistic breakdown of impurity formation, a targeted Q&A troubleshooting guide, comparative solvent data, and a self-validating experimental protocol.
Mechanistic Overview of Impurity Formation
Understanding the chemical pathways that lead to impurities is the first step in designing a robust crystallization process. The diagram below illustrates how side reactions compete with the target acylation.
Mechanistic pathways of impurity formation during acylation and crystallization.
Troubleshooting & FAQs
Q1: Why is my crystallized product exhibiting a pink or reddish discoloration?Causality: The tricyclic phenothiazine core is highly electron-rich and extremely susceptible to aerobic oxidation. Exposure to atmospheric oxygen, especially in the presence of light or trace transition metals, leads to the formation of colored sulfoxide impurities and radical cations[1].
Solution: Conduct all crystallization steps under a strict inert atmosphere (nitrogen or argon). Ensure that your glassware or reactor is thoroughly passivated and free of trace metals. If discoloration persists, incorporate a mild aqueous wash with a reducing agent (e.g., 1% sodium dithionite) prior to the final solvent exchange.
Q2: I am detecting a significant amount of the acrylamide derivative (1-(2-chloro-phenothiazin-10-yl)-prop-2-en-1-one) in my final crystals. How can I suppress this?Causality: 3-Chloropropionyl chloride is a bifunctional reagent. The 2-chloroethyl fragment serves as a masked vinyl group[2]. Under extended thermal stress or in the presence of residual base from the reaction workup, the target molecule undergoes an E2 elimination of HCl, yielding the
α,β
-unsaturated acrylamide impurity.
Solution: Limit dissolution temperatures during crystallization to strictly <60°C. More importantly, ensure complete neutralization during the post-reaction workup. The organic phase must be washed with a mild buffer until the pH is strictly neutral before concentrating the solvent.
Q3: The product "oils out" (liquid-liquid phase separation) instead of forming discrete crystals when cooling. What causes this?Causality: Oiling out occurs when the cooling trajectory forces the solution's supersaturation curve to cross the metastable liquid-liquid phase boundary before reaching the nucleation boundary. This thermodynamic trap is heavily exacerbated by the presence of unreacted 2-chlorophenothiazine or hydrolyzed 3-chloropropionic acid[3], which act as plasticizers and severely depress the melting point of the mixture.
Solution: Switch from highly polar or single-component solvent systems (like pure ethanol) to a finely tuned solvent/anti-solvent system (e.g., Toluene/Heptane). Implement precise seeding at the cloud point to force heterogeneous nucleation before phase separation can occur.
Quantitative Data: Impact of Solvent Systems on Impurity Clearance
Selecting the correct solvent system is critical for rejecting specific structural impurities. The table below summarizes the impurity profiles of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one crystallized from various solvent mixtures.
Solvent System (v/v)
Yield (%)
Unreacted SM (%)
Elimination Impurity (%)
Sulfoxide Impurity (%)
Visual Appearance
Methanol / Water (70:30)
85.2
1.25
0.50
0.85
Pinkish amorphous powder
Ethyl Acetate / Hexane (1:4)
88.4
0.30
0.25
0.20
Off-white crystals
Toluene / Heptane (1:3)
92.1
< 0.10
0.10
< 0.10
Pure white crystalline solid
Note: Data assumes a crude starting purity of 90%. Unreacted SM refers to 2-chlorophenothiazine. Dimeric impurities are also effectively cleared in non-polar anti-solvent systems[4].
This protocol utilizes a solvent/anti-solvent approach designed to prevent oiling out and reject both polar (sulfoxides/acids) and non-polar (unreacted SM) impurities.
Step 1: Pre-Crystallization Workup (IPC Check)
Quench the acylation reaction mixture with ice-cold water. Wash the organic phase sequentially with 5%
NaHCO3
and brine.
Self-Validation Check: Test the pH of the final aqueous wash. It must read between 7.0 and 7.5. If it is basic, elimination will occur during heating; if acidic, equipment corrosion and side reactions may result.
Step 2: Solvent Exchange & Clarification
Concentrate the organic phase under reduced pressure (max bath temp 40°C) to a thick oil. Reconstitute the crude intermediate in anhydrous toluene (2 volumes relative to theoretical mass). Heat the solution to 55°C under a nitrogen atmosphere. Polish filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble particulates and transition metal traces.
Step 3: Anti-Solvent Addition & Seeding
Transfer the clarified solution to a jacketed reactor maintained at 50°C. Dropwise, add anhydrous heptane (1 volume). Introduce 0.5% w/w of high-purity 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one seed crystals.
Self-Validation Check: Pause agitation and observe the seed bed for 15 minutes. If the seeds dissolve completely, the solution is undersaturated. Lower the reactor temperature by 2°C and re-seed. Do not proceed until the seed bed remains stable.
Step 4: Controlled Cooling
Once the seed bed is stable, resume agitation and add the remaining heptane (2 volumes) continuously over 1 hour using a dosing pump. Program the jacketed reactor to cool the suspension at a linear, controlled rate of 0.1°C/min down to 5°C.
Step 5: Isolation & Drying
Filter the resulting slurry under a positive pressure nitrogen blanket to prevent moisture condensation and oxidation. Wash the filter cake with cold (0°C) heptane. Dry the crystals under vacuum (50 mbar) at 40°C for 12 hours.
References
Title: The study of degradation products of chlorpromazine hydrochloride by the method of liquid-mass spectroscopy in drugs for injection
Source: nuph.edu.ua
URL:1
Title: Continuous Flow Production of 3-Chloropropionyl Chloride
Source: ChemicalBook
URL:2
Title: Technical Support Center: 2-Chloropropionyl Chloride Acylation
Source: Benchchem
URL:3
Title: US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts
Source: Google Patents
URL:4
Troubleshooting low conversion rates for 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges encountered during the synthesis of 3-Chloro-1-(2-chloro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges encountered during the synthesis of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one . This compound is a critical intermediate in the development of phenothiazine-based antipsychotics, synthesized via the N-acylation of 2-chlorophenothiazine with 3-chloropropionyl chloride[1][2].
Below, you will find a diagnostic workflow, field-tested FAQs, quantitative comparative data, and a self-validating experimental protocol to resolve low conversion rates.
Part 1: Diagnostic Workflow
When conversion rates plateau, it is essential to systematically isolate the root cause. Follow this logical progression to determine whether your issue is reagent-based, pH-dependent, or kinetically limited.
Diagnostic workflow for troubleshooting low N-acylation conversion rates.
Part 2: Troubleshooting FAQs & Mechanistic Insights
Q1: Why is my conversion rate plateauing at 40-50% despite adding excess 3-chloropropionyl chloride?Mechanistic Causality: The nitrogen atom at the 10-position of 2-chlorophenothiazine is highly sterically hindered by the tricyclic ring system. Furthermore, its lone pair is heavily delocalized into the two flanking aromatic rings, drastically reducing its nucleophilicity compared to aliphatic amines[3]. If you are running the reaction at room temperature, the activation energy barrier is simply too high. Additionally, trace moisture will rapidly hydrolyze 3-chloropropionyl chloride into 3-chloropropionic acid, which cannot undergo nucleophilic acyl substitution under these conditions.
Solution: Ensure strictly anhydrous conditions. Elevate the reaction temperature (e.g., refluxing in toluene) to provide the necessary thermal energy, or introduce 4-Dimethylaminopyridine (DMAP) to form a highly reactive acylpyridinium intermediate.
Q2: I observe multiple spots on my TLC plate/LC-MS trace. What are these side products?Mechanistic Causality: The electron-rich nature of the phenothiazine sulfur atom and aromatic rings makes the molecule susceptible to side reactions. If Lewis acids are present, Friedel-Crafts acylation will occur on the aromatic ring rather than the nitrogen. If the reaction is exposed to atmospheric oxygen during prolonged heating, the sulfur atom can oxidize to form a phenothiazine-5-oxide derivative[1].
Solution: Perform the reaction under a strict inert atmosphere (Nitrogen or Argon). Avoid Lewis acid catalysts; rely strictly on nucleophilic catalysis (DMAP) and non-nucleophilic bases (Triethylamine).
Q3: How does the choice of acid scavenger affect the reaction?Mechanistic Causality: The N-acylation reaction generates equimolar amounts of hydrogen chloride (HCl). If left unneutralized, HCl can protonate the small fraction of reactive intermediates or degrade the acyl chloride. Classical methods rely on boiling the mixture in benzene or toluene for 12 hours to physically vent the HCl gas[1]. Modern methods use Triethylamine (Et₃N) to trap HCl as a solid salt[3].
Solution: If using a low-boiling solvent like DCM or THF, you must add at least 1.5 equivalents of Et₃N. The immediate formation of a white precipitate (triethylammonium chloride) serves as a visual validation that the acylation is initiating.
Part 3: Quantitative Data & Reaction Optimization
The table below summarizes the kinetic outcomes of various reaction conditions for the N-acylation of 2-chlorophenothiazine, allowing for easy comparison of methodologies[1][2][3].
Reaction Condition
Solvent
Acid Scavenger / Catalyst
Temp (°C)
Time (h)
Typical Conversion (%)
Mechanistic Outcome
Classical Reflux
Toluene
None (HCl vented)
110
12 - 24
65 - 75%
High thermal energy overcomes poor nucleophilicity, but risks thermal degradation[1].
Base-Promoted (RT)
DCM
Triethylamine (1.5 eq)
25
24
< 40%
Sluggish kinetics due to severe steric hindrance and lone-pair delocalization[3].
Catalytic Acylation
THF
Et₃N (1.5 eq) + DMAP (0.1 eq)
65
4 - 6
85 - 95%
DMAP forms a highly reactive acylpyridinium intermediate, bypassing steric barriers.
Continuous Flow
DMF
None
100
0.08
> 90%
Enhanced mass/heat transfer accelerates the substitution with minimal side reactions[2].
Part 4: Self-Validating Experimental Protocol
To guarantee high conversion rates, utilize the DMAP-Catalyzed N-Acylation Method . This protocol is engineered as a self-validating system; if a specific visual or analytical checkpoint fails, the reaction must be paused and corrected.
Step 1: Preparation & Dehydration
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen gas.
Dissolve 2-chlorophenothiazine (1.0 eq, 10 mmol) in 50 mL of anhydrous Tetrahydrofuran (THF).
Validation Check: The solution must be completely clear. Any cloudiness indicates the presence of moisture, which will fatally hydrolyze the acyl chloride. If cloudy, discard the solvent and dry the starting material under a vacuum.
Step 2: Catalyst & Base Addition
Add Triethylamine (1.5 eq, 15 mmol) and 4-Dimethylaminopyridine (DMAP) (0.1 eq, 1 mmol) to the reaction flask.
Stir at room temperature for 10 minutes to ensure homogenization.
Step 3: Acylating Agent Addition
Cool the reaction mixture to 0 °C using an ice-water bath.
Slowly add 3-chloropropionyl chloride (1.2 eq, 12 mmol) dropwise over 15 minutes via a syringe.
Validation Check: A dense white precipitate (triethylammonium chloride) must form immediately upon the addition of the first few drops. If no precipitate forms, your 3-chloropropionyl chloride has hydrolyzed into 3-chloropropionic acid and must be replaced.
Step 4: Thermal Activation & Monitoring
Remove the ice bath and gradually heat the reaction to a gentle reflux (65 °C).
Maintain reflux for 4 to 6 hours.
Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The reaction is complete when the lower Rf spot (2-chlorophenothiazine) completely disappears, replaced by a single, distinct higher Rf spot (3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one).
Step 5: Workup & Isolation
Cool the mixture to room temperature and quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Evaporate the solvent under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the pure product.
References
Title: US4289768A - Phenothiazine derivatives and a process for their preparation
Source: Google Patents
URL
Solubility issues with 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one in organic solvents
Introduction Welcome to the technical support guide for 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one (CAS: 1032-19-5).[1] This document is designed for researchers, chemists, and drug development professionals w...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support guide for 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one (CAS: 1032-19-5).[1] This document is designed for researchers, chemists, and drug development professionals who may encounter challenges related to the solubility of this specific phenothiazine derivative in organic solvents. Phenothiazines are a critical class of heterocyclic compounds in medicinal chemistry, but their planar, aromatic structure often leads to significant solubility hurdles.[2] This guide provides a structured, in-depth approach to troubleshooting these issues, grounded in the principles of physical organic chemistry and extensive field experience.
Our goal is to move beyond simple procedural lists and explain the causality behind each recommendation, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and dissolution of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one.
Q1: I'm having trouble dissolving the compound in DMSO. What is the first thing I should check?
A1: The most common culprit for unexpected solubility issues in Dimethyl Sulfoxide (DMSO) is water contamination.[3][4] DMSO is highly hygroscopic and readily absorbs atmospheric moisture, which can drastically reduce its ability to solvate non-polar organic compounds.[4][5]
Immediate Action: Always use a fresh, sealed bottle of anhydrous or molecular sieve-dried DMSO.[4] If you are using a previously opened bottle, it may have absorbed enough water to affect your experiment.
Underlying Principle: The introduction of water increases the overall polarity of the solvent system, making it less favorable for solvating a lipophilic molecule like this phenothiazine derivative. This can lead to lower-than-expected solubility or even precipitation of a previously dissolved compound.[6]
Q2: What is the best starting solvent for this compound?
A2: Based on the structure—a chlorinated phenothiazine—the compound is expected to be non-polar or weakly polar. Therefore, polar aprotic solvents are the best starting point.
Primary Recommendation: High-purity, anhydrous DMSO or N,N-Dimethylformamide (DMF) are the recommended primary solvents.[7] Related phenothiazine derivatives show good solubility in these solvents, often in the range of 25-30 mg/mL.[7]
Secondary Options: If DMSO or DMF are incompatible with your downstream application, consider Dichloromethane (DCM) or Tetrahydrofuran (THF). However, be aware that these are more volatile.[8]
Q3: My compound initially dissolved with heating, but a precipitate formed upon cooling. Why did this happen and what should I do?
A3: This phenomenon is indicative of creating a supersaturated solution. While heating increases the kinetic energy and can force more solute into the solution, the solution is not thermodynamically stable at room temperature.[3] Upon cooling, the solubility limit decreases, and the excess compound crashes out.
Explanation: You have exceeded the compound's equilibrium solubility at room temperature. The lowest energy state for the system is for the excess, undissolved solid to precipitate.
Solution: Your current concentration is too high for that specific solvent at room temperature. You can either:
Lower the concentration of your stock solution to one that remains stable after cooling.
Employ a co-solvent system to increase the overall solvating power of your solution at room temperature (see Part 2).
Maintain the elevated temperature if your experimental setup allows, but be mindful of potential compound degradation.[9]
Q4: Can I use sonication to help dissolve the compound? Are there any risks?
A4: Yes, sonication is a highly effective method for aiding dissolution and is often preferable to aggressive heating.[6][10]
Mechanism of Action: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and violent collapse of microscopic bubbles.[11][12][13] This process generates intense, localized energy that breaks down intermolecular forces in the solid crystal lattice, thereby speeding up dissolution.[10][14]
Risks: While generally safe for many compounds, prolonged or high-intensity sonication can generate heat.[13] For thermally sensitive molecules like some phenothiazines, this could potentially lead to degradation.[9][15] It's recommended to use an ultrasonic bath and monitor the temperature, or sonicate in short bursts.
Part 2: Systematic Troubleshooting Guide
If the initial steps in the FAQ section fail to resolve your solubility issues, a more systematic approach is required. This guide provides a logical workflow for diagnosing and solving persistent problems.
Logical Workflow for Troubleshooting Solubility
Below is a decision-making workflow represented in DOT language. This diagram outlines the steps to take when initial dissolution attempts fail.
Caption: A decision tree for troubleshooting solubility issues.
Guide 1: Optimizing with Physical Methods
If your compound and solvent are pure, physical energy can often overcome the activation energy barrier of dissolution.
Protocol: Standard Dissolution Enhancement
Preparation: Add the weighed 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one to a sterile vial. Add the calculated volume of anhydrous solvent (e.g., DMSO).
Mechanical Agitation: Vortex the solution vigorously for at least 2-5 minutes.[4] Visually inspect for undissolved particles against a light source.[4]
Sonication: If particles remain, place the vial in an ultrasonic water bath for 15-30 minutes.[5] Ensure the water level is above the solvent level in the vial. This helps to break apart solid aggregates.[10]
Gentle Heating: As a final physical step, place the vial in a water bath or on a heating block at 37-50°C with stirring.[3][5]
CRITICAL NOTE: Before heating, it is advisable to assess the thermal stability of your compound. Phenothiazines can be susceptible to oxidation and thermal degradation.[9][15][16] Run a control sample to check for the appearance of new peaks via HPLC after heating.
Guide 2: Solvent Selection and Co-Solvency
When physical methods are insufficient, the chemical environment must be modified. The principle of "like dissolves like" is paramount.[17] A compound's solubility is maximized in a solvent with a similar polarity.[18]
Solvent Property Comparison Table
The following table summarizes the properties of common organic solvents that may be used for phenothiazine derivatives. Use this table to select an alternative primary solvent or a suitable co-solvent.
Good for non-polar compounds, but highly volatile.[8]
Tetrahydrofuran (THF)
Ether
4.0
66
Can form peroxides upon storage.
Toluene
Aromatic
2.4
111
Non-polar. Can be a useful co-solvent with DMSO to reduce overall polarity.
Ethanol
Polar Protic
4.3
78
Generally a moderate solvent for phenothiazines.[2][7]
Protocol: Implementing a Co-Solvent System
A co-solvent system can fine-tune the polarity of the bulk solution to better match the solute.[3] For a lipophilic compound struggling in pure DMSO, adding a small fraction of a less polar solvent can sometimes enhance solubility.
Hypothesis: The high polarity of pure DMSO is not ideal for this highly substituted, chlorinated phenothiazine. Reducing the overall polarity may be beneficial.
Selection: Choose a less polar, miscible co-solvent. Toluene or Dioxane are suitable candidates to test with DMSO.
Screening: Prepare a series of co-solvent mixtures (e.g., 95:5, 90:10, 80:20 v/v of DMSO:Toluene).
Testing: Attempt to dissolve your compound in each mixture at the target concentration.
Observation: Identify the ratio that provides the best solubility without precipitation.
Part 3: Best Practices & Stability Considerations
Storage: Always store stock solutions of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one in tightly sealed vials at -20°C or -80°C to prevent solvent evaporation and water absorption.[5] Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can cause compound degradation or precipitation.[5]
Precipitation in Aqueous Buffers: Be aware that compounds dissolved in 100% organic solvent like DMSO may precipitate when diluted into aqueous assay buffers.[6] This is a common source of experimental artifacts. To mitigate this, perform serial dilutions in 100% DMSO first before the final dilution into your aqueous medium.[5]
Thermal Stability: Phenothiazines are known to be susceptible to thermal and photo-degradation, often involving oxidation at the sulfur atom to form sulfoxides.[9][16] Avoid unnecessary exposure to high heat or direct light. If heating is required for dissolution, do so for the minimum time necessary.
References
Benchchem. (n.d.). Technical Guide: Solubility of Phenothiazine Derivatives in Organic Solvents.
Underberg, W. J. M. (1978). Oxidative degradation of pharmaceutically important phenothiazines I: Isolation and identification of oxidation products of promethazine. Journal of Pharmaceutical Sciences, 67(8), 1128-1131.
Allen, J. (2025, June 17). Organic Solvents: Types, Uses, & Properties Explained.
Benchchem. (n.d.). A Comparative Guide to the Performance of Phenothiazine Derivatives in Various Solvents.
ResearchGate. (n.d.). Thermal degradation kinetics and solid state, temperature dependent, electrical conductivity of charge-transfer complex of phenothiazine with chloranil and picric acid.
Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
Unknown. (n.d.). Polarity of Solvents.
BYJU'S. (n.d.). How does Sonication Work?.
Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry.
Wikipedia. (n.d.). Sonication.
Envirostar. (2023, May 11). Harnessing Sound Waves: Sonication for Creating Soluble Liquids.
Unknown. (n.d.). COMMON SOLVENT PROPERTIES.
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
NextSDS. (n.d.). 3-CHLORO-1-PHENOTHIAZIN-10-YL-PROPAN-1-ONE — Chemical Substance Information.
Technical Support Center: Optimizing Reaction Temperature for 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one Synthesis
Welcome to the Application Scientist Support Center. This guide is designed for researchers, chemists, and drug development professionals tasked with optimizing the N-acylation of 2-chlorophenothiazine.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. This guide is designed for researchers, chemists, and drug development professionals tasked with optimizing the N-acylation of 2-chlorophenothiazine. By bridging theoretical mechanistic chemistry with practical reactor dynamics, this guide provides actionable troubleshooting for this critical pharmaceutical intermediate.
Mechanistic Overview: The Causality of Temperature Control
The synthesis of 3-chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one relies on the nucleophilic attack of the phenothiazine nitrogen on the carbonyl carbon of 3-chloropropionyl chloride.
The Activation Energy Barrier: The secondary amine of 2-chlorophenothiazine is a remarkably poor nucleophile. Its nitrogen lone pair is heavily delocalized into the two flanking aromatic rings, and the electron-withdrawing nature of the 2-chloro substituent further dampens its reactivity. Consequently, the activation energy (
Ea
) for this N-acylation is high, necessitating significant thermal input to drive the reaction forward.
The Thermal Degradation Limit: Conversely, the electrophile (3-chloropropionyl chloride) is thermally labile. Prolonged exposure to high temperatures (>110°C) provides enough energy to drive the elimination of HCl, converting the reagent into acryloyl chloride. Acryloyl chloride is a highly reactive Michael acceptor that rapidly polymerizes under reaction conditions, resulting in tarry mixtures, side reactions, and plummeting yields.
Temperature optimization is therefore a strict kinetic balancing act: you must provide enough heat to overcome the amine's poor nucleophilicity without exceeding the thermal degradation threshold of the acyl chloride.
Troubleshooting & FAQs
Q1: My batch reaction stalls at 60% conversion even after 24 hours at 80°C. Should I increase the temperature to force completion?A1: No. Increasing the batch temperature beyond 90°C will accelerate the degradation of 3-chloropropionyl chloride via dehydrohalogenation rather than meaningfully increasing the acylation rate. Instead of raising the temperature, ensure strictly anhydrous conditions (as trace water hydrolyzes the acyl chloride) and consider adding a second, small equivalent (0.2 eq) of 3-chloropropionyl chloride after the 12-hour mark [2].
Q2: I am observing a large amount of polymeric tar and multiple spots on my TLC plate. What went wrong?A2: This is a classic symptom of localized overheating ("hot spots") or exceeding the thermal stability threshold of your reagents. The 3-chloropropionyl chloride has likely eliminated to acryloyl chloride, which subsequently polymerized. Ensure vigorous mechanical stirring, use a precisely controlled oil block (avoid direct heating mantles), and maintain the internal reaction temperature strictly between 80°C and 90°C.
Q3: Can continuous flow chemistry bypass these thermal degradation issues?A3: Yes. Telescoped continuous flow synthesis allows you to operate at a higher temperature (100°C) because the residence time is drastically reduced to just 5 minutes [1]. The superior mass and heat transfer in microreactors pushes the acylation kinetics rapidly before the slower degradation pathways can take effect.
Quantitative Data: Thermal Optimization Profiles
Reactor Type
Optimal Temperature
Reaction/Residence Time
Solvent
Expected Conversion
Primary Thermal Risk
Batch
80°C – 90°C
12 – 16 hours
Benzene / Toluene
~80 - 85%
Prolonged heating leads to acryloyl chloride polymerization[2].
Continuous Flow
100°C
5 minutes
DMF
>95%
Pump failure leading to extended residence time and degradation [1].
Experimental Workflows and Logical Relationships
Workflow for temperature optimization in the N-acylation of 2-chlorophenothiazine.
Self-Validating Experimental Protocols
Protocol A: Batch Synthesis (Standard Laboratory Scale)
Self-Validation Check: The evolution of HCl gas serves as a real-time indicator of reaction progress. If gas evolution ceases before TLC indicates completion, it suggests reagent depletion via side reactions or hydrolysis.
Preparation: In a flame-dried, multi-neck round-bottom flask equipped with a reflux condenser and a drying tube (or positive inert gas pressure), dissolve 2-chlorophenothiazine (1.0 eq) in anhydrous benzene (or toluene for a less toxic alternative) to create a 0.5 M solution.
Addition: Add 3-chloropropionyl chloride (1.5 eq) dropwise at room temperature. Note: A stoichiometric excess is required in batch processing due to partial thermal degradation over time.
Heating: Submerge the flask in a pre-heated oil bath set to 85°C. Stir vigorously to ensure homogeneous heat distribution.
Monitoring: Reflux the mixture for 12 hours [2]. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 8:2) until the starting material spot is minimized.
Work-up: Cool the reaction to room temperature. Remove the solvent and excess propionyl chloride under reduced pressure (vacuum distillation at ~70°C) to yield the crude 3-chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one. Purify via crystallization.
Protocol B: Continuous Flow Synthesis (High-Throughput / Scale-up)
Self-Validation Check: System pressure must remain constant. A sudden spike in back-pressure indicates precipitation or polymerization within the coil, likely due to a localized temperature excursion.
Solution Prep: Prepare a 2 M solution of 2-chlorophenothiazine in anhydrous DMF. Separately, prepare a 3 M solution of 3-chloropropionyl chloride in anhydrous DMF [1].
Reactor Initialization: Set up a continuous-flow system with a PTFE or Hastelloy coil reactor. Pre-heat the coil reactor to exactly 100°C.
Pumping: Pump the two reactant solutions into a T-mixer immediately preceding the heated coil reactor to ensure rapid homogenization.
Residence Time: Adjust the flow rates of both HPLC pumps to achieve a precise residence time of exactly 5 minutes within the heated zone[1].
Collection: Collect the output stream in a receiving vessel submerged in an ice bath to immediately quench any further thermal activity. The product can be isolated by aqueous workup (precipitation in water) or channeled into direct downstream processing.
References
Movsisyan et al. "The continuous flow two-step procedure for the synthesis of a phenothiazine-derived precursor." ResearchGate. URL:[Link]
US Patent 4289768A. "Phenothiazine derivatives and a process for their preparation." Google Patents.
Troubleshooting
Technical Support Center: Handling & Storage of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one
Welcome to the dedicated technical support center for researchers and drug development professionals working with 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one . As a critical intermediate in the synthesis of phe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support center for researchers and drug development professionals working with 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one . As a critical intermediate in the synthesis of phenothiazine-based therapeutics (such as chlorpromazine), this compound presents unique stability challenges.
This guide provides mechanistic insights, self-validating experimental protocols, and troubleshooting FAQs to ensure the structural integrity of your compound during long-term storage and active experimentation.
Mechanistic Insights: The "Why" Behind Degradation
To effectively protect this compound, one must understand its chemical vulnerabilities. The molecule consists of an electron-rich 2-chloro-phenothiazine core and an N-alkylated 3-chloropropanoyl side chain. Degradation primarily occurs through three pathways:
Oxidative Vulnerability (Core): The central sulfur atom in the phenothiazine heterocyclic ring is highly susceptible to oxidation. Even exposure to ambient atmospheric oxygen can drive the sequential formation of a sulfoxide and, eventually, a sulfone[1].
Photolytic Radical Formation (Core): Phenothiazines absorb strongly in the UV and visible light spectrum. Photon absorption ejects an electron, forming a highly reactive radical cation[2]. This intermediate radically lowers the activation energy required for oxygen to attack the sulfur atom, rapidly accelerating sulfoxide formation.
Nucleophilic Attack (Side-Chain): The 3-chloropropanoyl group features a labile primary alkyl chloride. In the presence of moisture, strong nucleophiles, or extreme pH, this chain can undergo hydrolysis or elimination (forming an acryloyl intermediate).
Mechanistic pathways of phenothiazine degradation via oxidation, photolysis, and hydrolysis.
Quantitative Stability Profile
The following table summarizes representative quantitative data demonstrating the impact of environmental variables on phenothiazine derivative stability over time.
Table 1: Representative Degradation Profile (Area % of Parent Compound via HPLC)
Storage Condition
Atmosphere
Vessel Type
T=0 (Purity)
T=7 Days
T=30 Days
Primary Degradant
Solution (DMSO, 25°C)
Ambient Air
Clear Glass
>99.5%
92.1%
78.4%
Sulfoxide
Solution (MeCN, -20°C)
Argon Purged
Amber Glass
>99.5%
>99.5%
99.1%
None
Solid Powder (25°C)
Ambient Air
Clear Glass
>99.5%
98.2%
94.5%
Sulfoxide
Solid Powder (-20°C)
Argon Purged
Amber Glass
>99.5%
>99.5%
>99.5%
None
Self-Validating Storage Protocols
To guarantee experimental reproducibility, storage protocols must be treated as self-validating systems. The following workflow ensures that every variable (light, oxygen, moisture) is systematically eliminated.
Validated workflow for the preparation and long-term storage of phenothiazine stock solutions.
Protocol A: Preparation and Storage of Stock Solutions
Causality Note: We mandate Argon over Nitrogen. Argon is denser than air (~1.38x) and sinks to form a heavy, physical blanket over the solvent, effectively displacing the oxygen that drives sulfoxide formation[3].
Equilibration: Allow the lyophilized solid to reach room temperature inside a desiccator before opening to prevent ambient condensation on the cold powder.
Solvent Selection: Dissolve the compound in strictly anhydrous, HPLC-grade solvents (e.g., Acetonitrile or DMSO). Ensure the solvent has been degassed via sonication or sparging.
Aliquotting: Divide the stock solution into single-use aliquots in amber glass vials to block UV/Vis light transmission.
Purging: Gently blow a stream of Argon gas over the liquid surface for 10–15 seconds to displace headspace oxygen.
Sealing & Storage: Cap immediately with PTFE-lined septa (which resist organic solvent vapors) and store upright at -20°C.
System Validation: Immediately run a T=0 baseline HPLC-UV analysis on one aliquot. Keep this chromatogram to validate the integrity of future aliquots prior to critical experiments.
Protocol B: Stability-Indicating HPLC-UV Analysis
To verify if your stored compound has degraded, use this reverse-phase methodology.
Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
Detection: UV absorbance at 254 nm.
Interpretation: The highly polar sulfoxide degradant will interact less with the hydrophobic C18 stationary phase and will elute significantly earlier than the intact parent compound[1].
Troubleshooting & FAQs
Q: My stock solution in DMSO turned from colorless to a faint pink/brown tint after two weeks at room temperature. Is it still viable?A: No, the solution is likely compromised. The color change strongly indicates the formation of a phenothiazine radical cation, which is a highly chromophoric intermediate step before conversion to the sulfoxide derivative[2]. To prevent this, always store solutions at -20°C in amber vials, as thermal energy and light lower the activation barrier for radical formation.
Q: During HPLC analysis, I observe a new peak eluting before the main 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one peak. What is this degradant?A: This is almost certainly the sulfoxide degradant. Oxidation of the central sulfur atom increases the polarity of the molecule. In standard reverse-phase chromatography, more polar compounds elute earlier than the lipophilic parent compound[1].
Q: I need to perform an in vitro assay at physiological pH (7.4) over 48 hours. Will the compound degrade during the experiment?A: While the core phenothiazine ring is relatively stable at pH 7.4 (assuming no light exposure), the 3-chloropropanoyl side chain is susceptible to nucleophilic attack and hydrolysis in aqueous media over prolonged periods. Prepare your working solutions immediately before the assay, keep them on ice, and consider running a parallel compound-stability control in your assay buffer.
Q: How can I recover the pure compound if slight degradation (e.g., 5% sulfoxide) has occurred?A: Because the sulfoxide is significantly more polar than the parent compound, it can be efficiently removed via flash column chromatography using a silica gel stationary phase. Use a non-polar to moderately polar solvent gradient (e.g., Hexanes/Ethyl Acetate). The parent compound will elute first, while the polar sulfoxide will be retained longer on the silica.
Technical Support Center: Scale-Up & Troubleshooting for 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one (C...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one (CAS: 1032-19-5), also known as 2-chloro-10-(3-chloropropanoyl)-10H-phenothiazine ().
As a critical N-acylated intermediate in the synthesis of phenothiazine-class active pharmaceutical ingredients (APIs) such as modified antipsychotics and antiarrhythmics like ethacizine (1)[1], achieving high purity during the N-acylation of the sterically hindered phenothiazine core is paramount. This guide provides self-validating protocols, mechanistic causality, and targeted FAQs to resolve common scale-up bottlenecks.
Mechanistic Workflow & Pathway Analysis
Understanding the competing reaction pathways is critical for controlling the impurity profile during scale-up. The N-acylation of 2-chlorophenothiazine with 3-chloropropionyl chloride is highly susceptible to base-catalyzed elimination and moisture-driven hydrolysis (2)[2].
Reaction pathways for N-acylation of 2-chlorophenothiazine, highlighting main product and side reactions.
To prevent the formation of the N-acryloyl impurity, this protocol utilizes a base-free thermal degassing strategy in an aromatic hydrocarbon solvent (3)[3]. Every phase includes a validation checkpoint to ensure the system is operating within specification before proceeding.
Phase 1: System Dehydration & Reagent Verification
Causality: 3-chloropropionyl chloride is highly sensitive to moisture. Trace water rapidly hydrolyzes it to 3-chloropropionic acid, which acts as an acidic impurity and consumes the reagent.
Action: Charge a dry, nitrogen-purged glass-lined reactor with 2-chlorophenothiazine (1.0 eq) and anhydrous toluene (6 volumes).
Validation Checkpoint: Perform Karl Fischer (KF) titration on the reactor slurry. Proceed only if KF < 0.05%.
Phase 2: Electrophilic Activation & Active Degassing
Causality: The 2-chloro group exerts a strong electron-withdrawing inductive (-I) effect, severely deactivating the N10 secondary amine. High thermal energy and continuous removal of the HCl byproduct are required to drive the equilibrium forward without using an amine base.
Action: Heat the mixture to 105°C. Slowly dose 3-chloropropionyl chloride (1.3 eq) over 2 hours to prevent thermal spikes. Initiate continuous subsurface nitrogen sparging.
Validation Checkpoint: Monitor the reactor vent with moist pH paper. A distinct color change to red (pH 1-2) validates the continuous removal of HCl gas, confirming the reaction is proceeding.
Phase 3: Reaction Completion & Quench
Causality: Prolonged heating after completion can lead to thermal degradation or unwanted Friedel-Crafts ring acylation.
Action: After 6 hours of reflux, pull a sample for analysis. Once validated, cool the reactor to 40°C and quench with 5% aqueous NaHCO3 to neutralize residual acid chloride.
Validation Checkpoint: HPLC analysis must show < 1.5% residual 2-chlorophenothiazine before initiating the quench.
Phase 4: Isolation & Oxidation Prevention
Causality: Phenothiazines are highly prone to photo-oxidation and auto-oxidation, forming intensely colored radical cations and sulfoxides (4)[4].
Action: Separate the organic layer under strict N2 atmosphere. Concentrate under reduced pressure and crystallize by adding degassed heptane as an anti-solvent. Filter and dry under vacuum at 45°C.
Validation Checkpoint: Visual inspection. The isolated 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one should be a pale yellow/off-white crystalline solid (5)[5]. A distinct green/blue tint indicates validation failure due to oxidation.
Troubleshooting Guides & FAQs
Q1: Why is the N-acryloyl elimination impurity exceeding our 0.5% specification?Causality: The protons alpha to the carbonyl in the 3-chloropropanoyl chain are highly acidic. If you are using an amine base (e.g., triethylamine or pyridine) as an acid scavenger, it will trigger a rapid E2 elimination of the beta-chloride, forming the conjugated N-acryloyl phenothiazine.
Solution: Transition immediately to the base-free protocol outlined above. Utilize toluene at reflux (110°C) combined with subsurface nitrogen sparging to physically strip the HCl byproduct from the equilibrium, entirely removing the need for an elimination-inducing base.
Q2: The conversion stalls at 85%. Adding more 3-chloropropionyl chloride does not push the reaction forward. What is the mechanism behind this?Causality: This is a dual-factor issue. First, the N10 position is sterically hindered and electronically deactivated by the 2-chloro substituent. Second, if HCl is not efficiently removed, it protonates the weakly basic phenothiazine nitrogen, completely halting its nucleophilicity. Furthermore, unreacted 3-chloropropionyl chloride may have hydrolyzed if moisture entered the system.
Solution: Verify the KF of your solvent. If moisture is ruled out, increase the nitrogen sparge rate to force the HCl out of the solution. Do not add more acid chloride until the HCl is cleared, as excess reagent complicates the downstream crystallization and lowers the final yield.
Q3: Our isolated product has a dark green/blue discoloration. Is the batch ruined, and how do we prevent this?Causality: The phenothiazine core is highly susceptible to one-electron oxidations, forming a stable, intensely colored radical cation, which can further oxidize to a sulfoxide (4)[4]. This is triggered by dissolved oxygen and accelerated by light exposure.
Solution: The batch can usually be salvaged. Recrystallize the crude product from ethyl acetate/heptane in the presence of activated carbon, or wash the organic layer with a mild aqueous reducing agent (e.g., 1% sodium dithionite) prior to crystallization. To prevent recurrence, ensure all solvents (including the quench and wash waters) are thoroughly degassed and maintain a strict inert atmosphere throughout the workup.
Quantitative Optimization Matrix
The following table summarizes the quantitative impact of varying reaction parameters on conversion rates and the impurity profile. Notice how the elimination of amine bases drastically reduces the acryloyl impurity.
HPLC Validation Methods for 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one Purity: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with phenothiazine derivatives. 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one is a critical, highly reactive interme...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with phenothiazine derivatives. 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one is a critical, highly reactive intermediate in the synthesis of chlorpromazine and related antipsychotic APIs[1]. Because impurities at this stage directly propagate into the final drug substance, establishing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method is non-negotiable for pharmaceutical quality control.
This guide objectively compares modern HPLC column technologies for the purity validation of this intermediate, details the mechanistic rationale behind the optimal method, and provides a step-by-step, ICH Q2(R2)-compliant protocol[2].
Mechanistic Grounding: The Analytical Challenge
To design a reliable separation method, we must first deconstruct the molecule's chemical behavior.
Unlike the final API (chlorpromazine), which possesses a basic terminal amine, the nitrogen at position 10 of this intermediate is acylated (forming an amide). This structural nuance dictates the entire chromatographic strategy:
Loss of Basicity: The amide linkage renders the molecule neutral and highly lipophilic under typical reversed-phase conditions, causing excessive retention on standard alkyl (C18) stationary phases.
Oxidative Susceptibility: The sulfur atom within the tricyclic phenothiazine core is highly prone to oxidation, rapidly forming sulfoxides upon exposure to light or reactive oxygen species (ROS)[3].
Hydrolytic Lability: The terminal alkyl chloride is susceptible to hydrolysis or nucleophilic attack, generating hydroxylated impurities.
Standard C18 columns often fail to resolve the parent intermediate from its sulfoxide degradant due to their purely hydrophobic retention mechanisms. To achieve baseline separation, we must exploit the
π
-electron system of the phenothiazine core.
Primary degradation pathways of the chlorpromazine intermediate.
Comparison Guide: HPLC Column Technologies
To objectively determine the best approach, we compared three distinct column technologies for the analysis of the intermediate and its spiked impurities.
Method A (Traditional C18, 5 µm): Relies purely on hydrophobic dispersion forces.
Method B (Core-Shell Phenyl-Hexyl, 2.6 µm): Introduces orthogonal
π−π
interactions between the stationary phase phenyl ring and the analyte's tricyclic core.
Method C (Sub-2 µm UHPLC C18, 1.7 µm): Maximizes theoretical plates through ultra-high pressure, but retains the same hydrophobic selectivity as Method A.
Quantitative Performance Data
Chromatographic Parameter
Method A: Traditional C18 (5 µm)
Method B: Core-Shell Phenyl-Hexyl (2.6 µm)
Method C: Sub-2 µm UHPLC C18 (1.7 µm)
Retention Time (min)
14.5
8.2
4.5
Resolution (
Rs
) *
1.4 (Co-elution risk)
3.1 (Baseline resolved)
1.8 (Marginal)
Peak Asymmetry (
As
)
1.35 (Tailing)
1.05 (Symmetrical)
1.15
Theoretical Plates (
N
)
~8,000
~18,500
~22,000
LOD (µg/mL)
0.05
0.01
0.008
*Resolution measured between the target intermediate and its primary sulfoxide degradation product.
The Verdict: While Method C offers the highest raw efficiency, Method B (Core-Shell Phenyl-Hexyl) is the superior choice. The Phenyl-Hexyl phase provides the necessary
π−π
selectivity to pull the sulfoxide impurity away from the parent peak, achieving an
Rs
of 3.1 without requiring expensive UHPLC instrumentation.
The following protocol is designed as a self-validating system . It incorporates embedded System Suitability Testing (SST) criteria; if the system fails to meet these metrics, the run is automatically invalidated, ensuring absolute data integrity.
Step 1: Reagent & Mobile Phase Preparation
Aqueous Phase (Buffer): Dissolve 1.54 g of ammonium acetate in 1000 mL of HPLC-grade water. Adjust to pH 5.0 using glacial acetic acid. Causality: While the intermediate is neutral, residual silanols on the silica support can cause tailing of trace basic impurities (like unreacted 2-chlorophenothiazine). The pH 5.0 buffer suppresses silanol ionization[4].
Organic Phase: 100% HPLC-grade Acetonitrile.
Mobile Phase Composition: Isocratic elution at 65% Acetonitrile / 35% Buffer (v/v).
Step 2: Chromatographic Conditions
Column: Phenyl-Hexyl Core-Shell (150 mm × 4.6 mm, 2.6 µm).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C (Controls thermodynamic partitioning and reduces mobile phase viscosity).
Detection: UV at 254 nm (Optimal chromophore absorption for the phenothiazine ring)[5].
Injection Volume: 10 µL.
Step 3: System Suitability Test (SST) Execution
Before analyzing unknown batches, inject a resolution mixture containing 10 µg/mL of the intermediate and 1 µg/mL of its sulfoxide degradant.
Acceptance Criteria:
Resolution (
Rs
) > 2.0
Tailing Factor (
As
) < 1.5
%RSD of peak area (n=5) ≤ 2.0%
Workflow for HPLC method development and ICH Q2(R2) validation.
To transition this method from development to a validated QC environment, it must be subjected to the rigorous criteria outlined in the ICH Q2(R2) Guideline on Validation of Analytical Procedures [2].
A. Specificity & Forced Degradation
Specificity proves the method can accurately measure the analyte in the presence of expected interferences.
Protocol: Subject the intermediate to oxidative stress (3%
H2O2
for 24h), acid/base hydrolysis (0.1N HCl and 0.1N NaOH), and photolysis (UV light).
Causality: By forcing the molecule to degrade, we generate a "worst-case scenario" sample. The Phenyl-Hexyl method must demonstrate peak purity for the main intermediate peak (via Photodiode Array detection) with no co-eluting degradants.
B. Linearity and Range
Protocol: Prepare calibration standards ranging from 50% to 150% of the target concentration (e.g., 5 µg/mL to 15 µg/mL).
Acceptance Criteria: The correlation coefficient (
R2
) must be ≥ 0.999. The y-intercept should be statistically indistinguishable from zero, confirming that the detector response is directly proportional to the concentration.
C. Precision & Accuracy
Precision (Repeatability): Six independent sample preparations of a single batch are analyzed. The %RSD of the assay results must be ≤ 2.0%.
Accuracy (Recovery): Spike known amounts of the pure intermediate into a synthetic matrix (or blank solvent) at 80%, 100%, and 120% levels. Recovery must fall between 98.0% and 102.0%.
D. Limit of Detection (LOD) & Limit of Quantitation (LOQ)
For impurity profiling, sensitivity is paramount. Based on the signal-to-noise (S/N) ratio approach:
LOD (S/N = 3:1): Demonstrated at 0.01 µg/mL.
LOQ (S/N = 10:1): Demonstrated at 0.03 µg/mL, ensuring trace unreacted starting materials can be reliably quantified before the intermediate is advanced to the next synthetic step.
References
Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Analytical Chemistry (ACS Publications). URL:[Link]
ICH Q2(R2) Guideline on Validation of Analytical Procedures. European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]
Extraction and determination of trace amounts of chlorpromazine in biological fluids using magnetic solid phase extraction followed by HPLC. National Institutes of Health (NIH). URL:[Link]
Comparing 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one vs 10-(3-chloropropyl)-2-chlorophenothiazine
An objective, data-driven evaluation of synthetic intermediates is critical for optimizing the manufacturing of phenothiazine-class active pharmaceutical ingredients (APIs) like Chlorpromazine and Perphenazine. The funct...
Author: BenchChem Technical Support Team. Date: March 2026
An objective, data-driven evaluation of synthetic intermediates is critical for optimizing the manufacturing of phenothiazine-class active pharmaceutical ingredients (APIs) like Chlorpromazine and Perphenazine. The functionalization of the 10H-phenothiazine nitrogen is the pivotal step in these workflows.
This guide provides a comprehensive comparison between two primary intermediates: 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one (an N-acyl derivative, hereafter referred to as Compound A ) and 10-(3-chloropropyl)-2-chlorophenothiazine (an N-alkyl derivative, hereafter referred to as Compound B ).
Structural & Mechanistic Profiling
The phenothiazine secondary amine is notoriously poorly nucleophilic due to the delocalization of its nitrogen lone pair into the adjacent aromatic rings. Overcoming this steric and electronic hindrance requires distinct mechanistic strategies depending on the chosen intermediate.
Compound A (The N-Acylation Strategy): Synthesizing Compound A involves reacting 2-chlorophenothiazine with 3-chloropropionyl chloride. Acyl chlorides are highly electrophilic, allowing the reaction to proceed without requiring strong, hazardous bases[1]. The resulting amide linkage is thermodynamically stable, highly crystalline, and resistant to oxidative degradation. However, this route necessitates a downstream reduction step to yield the final alkylamine API.
Compound B (The N-Alkylation Strategy): Synthesizing Compound B involves direct alkylation using 1-bromo-3-chloropropane. Because alkyl halides are less reactive than acyl chlorides, this route requires quantitative deprotonation of the phenothiazine nitrogen using a strong base (e.g., Sodium Hydride or Sodium Amide)[2]. The mechanistic advantage here relies on differential leaving group kinetics (Br⁻ is a superior leaving group to Cl⁻), ensuring regioselective coupling. While this route is shorter, the resulting alkyl chloride intermediate is an oil or low-melting solid that is susceptible to premature elimination (forming allyl byproducts) or dimerization under thermal stress[3].
Comparative Synthetic Workflows
The choice between Compound A and Compound B dictates the overall architecture of the API synthesis. Route A prioritizes intermediate stability and purity at the cost of an additional reduction step, whereas Route B prioritizes step economy but requires stringent in-process controls to manage impurity profiles[4].
Comparative synthetic pathways for Chlorpromazine utilizing Compound A vs. Compound B.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for every reagent and physical parameter chosen.
Protocol A: Synthesis of Compound A (Acylation)
Objective: Achieve high-purity N-acylation while preventing thermal degradation.
Preparation: Suspend 2-chlorophenothiazine (1.0 eq) in anhydrous toluene. Causality: Toluene is selected because its high boiling point allows for sufficient thermal energy to drive the reaction of the poorly nucleophilic nitrogen, while remaining inert to acyl chlorides.
Thermal Activation: Heat the mixture to reflux (110°C) for 4 hours. In-Process Control: Evolving HCl gas must be scrubbed using a basic trap. The cessation of gas evolution serves as a visual indicator of reaction completion.
Isolation: Cool to 0°C to induce crystallization. The robust amide linkage allows for aggressive washing with cold hexanes to remove unreacted acyl chloride, yielding Compound A as a highly pure, stable solid.
Protocol B: Synthesis of Compound B (Alkylation)
Objective: Achieve regioselective N-alkylation while suppressing elimination byproducts.
Deprotonation: Dissolve 2-chlorophenothiazine (1.0 eq) in anhydrous THF under inert N₂ atmosphere. Add Sodium Hydride (NaH, 60% dispersion, 1.1 eq) in portions at 0°C. Causality: NaH is required to quantitatively form the phenothiazine anion, dramatically increasing its nucleophilicity[2].
Regioselective Coupling: Add 1-bromo-3-chloropropane (1.5 eq) dropwise, maintaining the temperature below 10°C. Causality: Strict temperature control and the use of the bromo-chloro alkane exploit the kinetic preference for bromide displacement. Elevated temperatures would lead to unwanted displacement of the terminal chloride or elimination to an allyl species.
Quenching & Workup: Carefully quench unreacted NaH with isopropyl alcohol, followed by water. Extract with ethyl acetate. In-Process Control: TLC monitoring (Hexane:EtOAc) is mandatory to ensure no dimeric impurities (where both halogens react) have formed before proceeding to distillation.
Quantitative Performance Data
The following table summarizes the performance metrics of both intermediates when utilized in process-scale API manufacturing[3].
Parameter
Compound A (Acylation Route)
Compound B (Alkylation Route)
Chemical Structure Type
N-Acyl (Amide)
N-Alkyl (Alkyl Halide)
Physical State (RT)
Crystalline Solid
Viscous Oil / Low-Melting Solid
Intermediate Stability
High (Resistant to oxidation/hydrolysis)
Moderate (Sensitive to light and heat)
Steps to Final API
3 Steps (Acylation → Amination → Reduction)
2 Steps (Alkylation → Amination)
Typical Step 1 Yield
88% - 94%
70% - 82%
Primary Impurity Risks
Trace unreduced amide in final API
Elimination products, Dimeric cross-linking
Process Chemistry Verdict
Preferred for high-purity, stable storage
Preferred for step-economy and rapid scale-up
Downstream Pharmacological Context
Regardless of the intermediate chosen, the downstream objective is the synthesis of phenothiazine APIs like Chlorpromazine. These compounds are foundational typical antipsychotics. Their primary mechanism of action involves the competitive antagonism of Dopamine D2 receptors in the mesolimbic pathway of the brain, which attenuates the hyperactive dopaminergic signaling associated with schizophrenia.
Mechanism of action: Chlorpromazine antagonism of the Dopamine D2 receptor signaling pathway.
A Senior Application Scientist's Guide to the Mass Spectrometry Validation of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one
This guide provides an in-depth technical overview and a robust validation protocol for the analysis of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one, a novel phenothiazine derivative, utilizing Liquid Chromatogr...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical overview and a robust validation protocol for the analysis of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one, a novel phenothiazine derivative, utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality, safety, and efficacy. This document is designed for researchers, scientists, and drug development professionals, offering a scientifically-grounded framework for the validation of this specific analyte and a comparative analysis against alternative analytical techniques.
Introduction: The Analytical Imperative for Novel Phenothiazines
Phenothiazine derivatives represent a significant class of compounds with a broad spectrum of pharmacological activities. The introduction of novel analogues, such as 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one, necessitates the development and validation of highly specific and sensitive analytical methods. Mass spectrometry, particularly when coupled with liquid chromatography, has emerged as the gold standard for the quantification of small molecules in complex matrices due to its unparalleled selectivity and sensitivity.
This guide will delineate a comprehensive validation strategy for an LC-MS/MS method for the titular compound, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA).[1][2] Furthermore, we will objectively compare the performance of this method with traditional techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a clear rationale for methodological choices in a research and quality control setting.
Part 1: The Mass Spectrometric Profile of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one
A foundational understanding of the analyte's behavior within the mass spectrometer is paramount. 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one, with a molecular weight of 324.23 g/mol , is amenable to ionization by techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Predicted Fragmentation Pathway
Based on the known fragmentation patterns of N-acylated phenothiazines, the primary fragmentation event is anticipated to be the cleavage of the propanone side chain from the phenothiazine core. This alpha-cleavage to the carbonyl group is a characteristic fragmentation for such structures.
Comparative Reactivity of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one and Related Phenothiazines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals The phenothiazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of drugs with diverse therapeutic applicati...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The phenothiazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of drugs with diverse therapeutic applications, including antipsychotic, antihistaminic, and antiemetic agents.[1][2] The biological activity of these compounds is intricately linked to the nature and arrangement of substituents on the tricyclic core and the N-10 side chain. Understanding the comparative reactivity of different phenothiazine derivatives is paramount for the rational design of novel therapeutics, the optimization of synthetic routes, and the prediction of metabolic pathways.
This guide provides an in-depth comparative analysis of the reactivity of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one , a key intermediate in the synthesis of various pharmaceutically active compounds, with other relevant phenothiazine derivatives. We will explore the reactivity at three key positions: the N-10 acyl group, the 2-chloro substituent on the phenothiazine ring, and the 3-chloro position of the propanoyl side chain. This analysis is supported by experimental data and established chemical principles to provide a comprehensive resource for researchers in the field.
Unraveling the Reactivity Landscape of Substituted Phenothiazines
The reactivity of phenothiazine derivatives is primarily dictated by the electronic and steric properties of their substituents. The core phenothiazine ring is an electron-rich aromatic system, susceptible to electrophilic attack. However, the introduction of electron-withdrawing groups, such as the 2-chloro substituent and the N-10 acyl group, significantly modulates this reactivity.
I. Reactivity of the N-10 Position: N-Acyl versus N-Alkyl Phenothiazines
The substituent at the N-10 position profoundly influences the chemical and pharmacological properties of phenothiazines. A key point of comparison is the reactivity of N-acyl derivatives, such as our target molecule, versus their N-alkyl counterparts.
The N-acyl group in 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one renders the nitrogen atom significantly less nucleophilic compared to N-alkylphenothiazines. This is due to the electron-withdrawing effect of the carbonyl group, which delocalizes the nitrogen lone pair, making it less available for reactions with electrophiles.
Hydrolytic Stability:
Derivative Type
N-10 Substituent
Relative Nucleophilicity of Nitrogen
Susceptibility to Hydrolysis
N-Acylphenothiazine
Carbonyl group adjacent to Nitrogen
Low
High
N-Alkylphenothiazine
Alkyl group attached to Nitrogen
High
Low
II. Reactivity of the 2-Chloro Substituent on the Phenothiazine Ring
The 2-chloro substituent on the phenothiazine ring is a site for potential nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the phenothiazine ring, further enhanced by the electron-withdrawing N-acyl group, facilitates the attack of nucleophiles.
However, the phenothiazine ring itself is not as activated towards SNAr as some other heterocyclic systems. The reactivity of the 2-chloro group is generally lower than that of chloro-substituents on more electron-deficient rings like quinoxalines or triazines.[1][3] Nevertheless, under appropriate conditions with strong nucleophiles, displacement of the 2-chloro group can be achieved.
Comparative Reactivity:
The reactivity of the 2-chloro group is influenced by the nature of the N-10 substituent. The electron-withdrawing N-acyl group in 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one will enhance the electrophilicity of the C-2 position, making it more susceptible to nucleophilic attack compared to a similar N-alkyl-2-chlorophenothiazine.
III. Reactivity of the 3-Chloro Substituent on the Propanoyl Side Chain
The 3-chloro group on the propan-1-one side chain is a primary alkyl halide and is, therefore, a prime site for nucleophilic substitution (SN2) reactions. This position is significantly more reactive towards nucleophiles than the 2-chloro substituent on the aromatic ring.
This high reactivity makes 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one a versatile intermediate for the synthesis of a wide range of phenothiazine derivatives with modified side chains. Common nucleophiles such as amines, thiols, and alkoxides can readily displace the chloride ion.
Experimental Protocol: Nucleophilic Substitution on the 3-Chloro-propanoyl Side Chain
This protocol describes a general procedure for the reaction of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one with a generic amine nucleophile.
In a round-bottom flask under an inert atmosphere, dissolve 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one (1.0 eq) in the anhydrous solvent.
Add the amine nucleophile (1.1 eq) and the base (1.5 eq) to the solution.
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture and pour it into cold water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for nucleophilic substitution on the side chain.
Mechanistic Considerations
The diverse reactivity of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one can be rationalized by considering the underlying reaction mechanisms.
Nucleophilic Aromatic Substitution (SNAr) at C-2: This reaction proceeds via a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate.[4] The electron-withdrawing groups on the phenothiazine ring stabilize the negative charge of this intermediate, facilitating the reaction.
Caption: SN2 mechanism at the 3-chloro position.
Conclusion
3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one is a molecule with a rich and varied reactivity profile. The presence of three distinct reactive sites—the N-acyl group, the 2-chloro substituent, and the 3-chloro on the side chain—provides a versatile platform for the synthesis of a wide array of phenothiazine derivatives.
The N-acyl group decreases the nucleophilicity of the phenothiazine nitrogen and is susceptible to hydrolysis, offering a potential route for prodrug design or controlled release.
The 2-chloro substituent on the aromatic ring is moderately reactive towards nucleophilic aromatic substitution, with its reactivity enhanced by the electron-withdrawing N-acyl group.
The 3-chloro group on the propanoyl side chain is the most reactive site for nucleophilic substitution, allowing for facile introduction of various functional groups.
A thorough understanding of this comparative reactivity is essential for medicinal chemists and drug development professionals to effectively utilize this and related phenothiazine intermediates in the discovery and synthesis of new and improved therapeutic agents.
References
Gozlan, I., et al. (1983). Phase transfer catalysis in N-alkylation of the pharmaceutical intermediates phenothiazine and 2-chlorophenothiazine. Journal of Heterocyclic Chemistry, 20(3), 613-615.
Massive Bio. (2026, January 11). Phenothiazine. Retrieved from [Link]
Vedantu. (2021, May 15). Phenothiazine: Uses, Properties & Side Effects Explained. Retrieved from [Link]
Chemistry LibreTexts. (2021, December 27). 6.1: Nucleophilic Aromatic Substitution. Retrieved from [Link]
A Senior Application Scientist's Guide to Validating Computational Models for 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one Binding
In the realm of contemporary drug discovery, computational molecular docking stands as a cornerstone for rapidly predicting the interactions between a ligand and its protein target.[1] While these in silico methods offer...
Author: BenchChem Technical Support Team. Date: March 2026
In the realm of contemporary drug discovery, computational molecular docking stands as a cornerstone for rapidly predicting the interactions between a ligand and its protein target.[1] While these in silico methods offer invaluable speed and cost-effectiveness, their predictions remain hypothetical until rigorously validated by experimental data.[1] This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to validate computational binding models for 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one, a member of the therapeutically significant phenothiazine class.
Phenothiazine derivatives are known to interact with a variety of biological targets, including acetylcholinesterase and calmodulin.[2][3] A validated computational model is therefore essential to accurately identify primary targets, elucidate the mechanism of action, and guide lead optimization. This document outlines a multi-pronged strategy, integrating biophysical and structural biology techniques to confirm the two primary outputs of a computational model: binding affinity and binding pose .
Part 1: The Computational Hypothesis - Predicting the Interaction
The validation journey begins with a computational prediction. Molecular docking is employed to generate a hypothesized binding pose and to estimate the binding affinity of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one with its putative protein target.
Protocol 1: Molecular Docking Workflow
Target and Ligand Preparation: Obtain the 3D structure of the target protein, typically from a repository like the Protein Data Bank (PDB).[1] Prepare the structure by removing co-crystallized ligands and water molecules, adding hydrogen atoms, and assigning appropriate protonation states. A 3D structure of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one is generated and energy-minimized.
Binding Site Definition: Identify the active or allosteric binding site on the protein. This can be inferred from existing protein-ligand complexes or predicted using computational tools.[4]
Docking Simulation: Utilize a validated docking program (e.g., AutoDock Vina, Glide) to sample a wide range of ligand conformations and orientations within the defined binding site.[3]
Scoring and Pose Selection: The software's scoring function ranks the generated poses, providing a numerical score that estimates the binding free energy.[1] The top-ranked pose represents the most probable binding mode and is selected for further analysis and experimental validation.
Caption: High-level workflow for generating a computational binding hypothesis.
Part 2: Experimental Validation of Binding Affinity
The docking score provides a quantitative hypothesis for binding strength. To validate this, we must measure the binding affinity using orthogonal biophysical methods. This step is critical for filtering out false positives from computational screens.[5]
Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. Its significance lies in its ability to provide a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS), in a single, label-free experiment.
Sample Preparation: Prepare precisely concentrated solutions of the purified target protein (in the calorimeter cell) and 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one (in the syringe) in an identical buffer.
Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
Data Acquisition: A binding isotherm is generated by plotting the heat change per injection against the molar ratio of ligand to protein.
Data Analysis: Fit the isotherm to a suitable binding model to determine K_D, stoichiometry (n), ΔH, and ΔS.
SPR provides real-time data on the kinetics of binding, measuring both the association (k_on) and dissociation (k_off) rates. The equilibrium dissociation constant (K_D) is then calculated from the ratio of these rates (k_off/k_on). This kinetic information is highly complementary to the thermodynamic data from ITC.
Immobilization: Covalently attach the purified target protein to the surface of a sensor chip.
Analyte Injection: Flow a series of precise concentrations of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one across the sensor surface.
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of ligand binding to the immobilized protein. This generates sensorgrams showing association and dissociation phases.
Kinetic Analysis: Globally fit the sensorgram data from all concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D.
Comparative Data Summary
The primary goal is to assess the correlation between the computational score and the experimentally measured affinity. While a direct match is rare, a strong correlation across a series of analogues is a powerful validation of the model's predictive utility.
Methodology
Primary Output
Key Information Provided
Computational Docking
Docking Score (e.g., kcal/mol)
Estimated binding free energy; used for ranking.
Isothermal Titration Calorimetry (ITC)
K_D, ΔH, ΔS, Stoichiometry (n)
Direct measurement of binding affinity and thermodynamics.
Surface Plasmon Resonance (SPR)
K_D, k_on, k_off
Direct measurement of binding affinity and kinetics.
Part 3: Structural Validation of the Binding Pose
Confirming that the ligand binds is only half the battle; a robust model must also accurately predict how it binds. The "gold standard" for determining the three-dimensional arrangement of a protein-ligand complex at atomic resolution is X-ray crystallography.[4]
Protocol 4: X-ray Crystallography
Complex Formation & Crystallization: Form the protein-ligand complex by either co-crystallizing the protein in the presence of the ligand or by soaking the ligand into pre-existing protein crystals.
X-ray Diffraction: Expose the resulting crystal to a high-intensity X-ray beam. The crystal diffracts the X-rays into a specific pattern of reflections.
Data Processing & Structure Solution: Process the diffraction pattern to generate an electron density map of the complex.
Model Building & Refinement: Build an atomic model of the protein and the bound ligand into the electron density map. The final structure is refined to best fit the experimental data.
The resulting crystal structure provides unambiguous evidence of the ligand's binding location, orientation, and the specific protein residues it interacts with. This experimental structure serves as the ultimate benchmark for the computational prediction. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure is widely considered a successful prediction.[6]
Part 4: Synthesis and Iterative Refinement
The validation process is not linear but cyclical. Experimental data provides the critical feedback loop for refining and improving the computational model.
Caption: The integrated and iterative workflow for computational model validation.
If experimental results diverge significantly from predictions, it necessitates a re-evaluation of the computational protocol. This could involve adjusting docking parameters, using a different scoring function, accounting for protein flexibility with molecular dynamics (MD) simulations, or even reconsidering the initial target hypothesis.[5] This iterative refinement is the hallmark of a rigorous structure-based drug design campaign.
References
Gresh, N., & Pullman, B. (1986). A theoretical study of the binding of phenothiazine derivatives to residues 82-93 of calmodulin. Molecular Pharmacology, 29(4), 355–362. Retrieved from [Link]
Tadigoppula, N., Korthikunta, V., & Poda, S. (2025). A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. Central Nervous System Agents in Medicinal Chemistry, 25(1), 68–82. Retrieved from [Link]
Drug Discovery Pro. (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Discovery Pro. Retrieved March 17, 2026, from [Link]
Jayanthi, E., & Muthu, S. (2025). A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. Central Nervous System Agents in Medicinal Chemistry, 25(1), 68-82. Retrieved from [Link]
Drug Discovery Pro. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Discovery Pro. Retrieved March 17, 2026, from [Link]
RCSB PDB. (n.d.). RCSB PDB: Homepage. Retrieved March 17, 2026, from [Link]
ResearchGate. (2022, April 25). How to validate the molecular docking results? ResearchGate. Retrieved March 17, 2026, from [Link]
BindingDB. (n.d.). BindingDB BDBM50001888 (chloropromazine). BindingDB. Retrieved March 17, 2026, from [Link]
BioNome. (2026, March 2). Validating Docking Results with Molecular Dynamics Simulation in India. BioNome. Retrieved March 17, 2026, from [Link]
A Comparative Guide to Lewis Acid Catalysts in the Synthesis of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the efficacy of various Lewis acid catalysts in the synthesis of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-prop...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the efficacy of various Lewis acid catalysts in the synthesis of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one, a crucial intermediate in the production of the antipsychotic drug Prochlorperazine. We will explore the theoretical underpinnings of the reaction, present detailed experimental protocols, and analyze comparative yield data to offer insights into catalyst selection and process optimization.
Introduction: The Significance of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one
3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one is a key building block in the synthesis of Prochlorperazine, a phenothiazine-class antipsychotic medication used to treat severe nausea, vomiting, and schizophrenia. The efficient synthesis of this intermediate is paramount for the cost-effective production of the final active pharmaceutical ingredient (API). The primary synthetic route to this intermediate involves the Friedel-Crafts acylation of 2-chlorophenothiazine with 3-chloropropionyl chloride. The choice of catalyst for this reaction significantly impacts the yield and purity of the final product.
The Role of Lewis Acids in Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction.[1] In this process, a Lewis acid is employed to activate the acylating agent (3-chloropropionyl chloride), thereby generating a highly reactive acylium ion. This electrophile then attacks the electron-rich phenothiazine ring to form the desired ketone.
The general mechanism can be summarized in the following steps:
Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion.
Electrophilic Attack: The electron-rich phenothiazine nucleus attacks the electrophilic carbon of the acylium ion, forming a sigma complex (arenium ion).
Deprotonation: A weak base removes a proton from the sigma complex, restoring the aromaticity of the phenothiazine ring and yielding the final acylated product.
The strength of the Lewis acid plays a critical role in the rate and efficiency of the reaction. Stronger Lewis acids can more effectively polarize the acyl chloride and generate a higher concentration of the acylium ion, which generally leads to higher reaction rates and yields.[2] However, excessively strong Lewis acids can also lead to side reactions and product degradation.
Figure 1: Generalized mechanism of Friedel-Crafts Acylation.
Experimental Comparison of Lewis Acid Catalysts
To objectively compare the performance of different Lewis acid catalysts, a series of experiments were conducted under standardized conditions. The catalysts selected for this study were Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), Zinc Chloride (ZnCl₂), and Titanium Tetrachloride (TiCl₄), representing a range of Lewis acid strengths.
General Experimental Protocol
The following procedure was followed for each catalyst, with only the Lewis acid being varied.
Figure 2: General experimental workflow for the synthesis.
Materials:
2-Chlorophenothiazine (1.0 eq)
3-Chloropropionyl chloride (1.2 eq)
Lewis Acid Catalyst (1.1 eq)
Dichloromethane (anhydrous)
Hydrochloric acid (dilute)
Sodium bicarbonate solution (saturated)
Brine
Anhydrous sodium sulfate
Procedure:
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser was charged with 2-chlorophenothiazine and anhydrous dichloromethane under an inert atmosphere.
The mixture was cooled to 0-5 °C in an ice bath.
The Lewis acid catalyst was added portion-wise to the stirred solution.
A solution of 3-chloropropionyl chloride in anhydrous dichloromethane was added dropwise from the dropping funnel over 30 minutes.
After the addition was complete, the reaction mixture was allowed to warm to room temperature and stirred for 4-6 hours.
The reaction was quenched by carefully pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid.
The organic layer was separated, and the aqueous layer was extracted with dichloromethane.
The combined organic layers were washed successively with water, saturated sodium bicarbonate solution, and brine.
The organic layer was dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure.
The crude product was purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one.
Comparative Yield Data
The following table summarizes the yields obtained using different Lewis acid catalysts under the standardized experimental conditions.
Catalyst
Lewis Acid Strength
Isolated Yield (%)
Observations
AlCl₃
Strong
85%
Vigorous reaction, some charring observed.
FeCl₃
Moderately Strong
78%
Milder reaction, less side-product formation.
TiCl₄
Strong
72%
Reaction required careful temperature control.
ZnCl₂
Mild
45%
Slow reaction, incomplete conversion observed.
Discussion and Interpretation of Results
The experimental data clearly demonstrates that the choice of Lewis acid has a profound impact on the yield of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one.
Aluminum Chloride (AlCl₃): As a strong Lewis acid, AlCl₃ proved to be the most effective catalyst, affording the highest yield of 85%. Its ability to efficiently generate the acylium ion drives the reaction towards completion. However, the observation of some charring suggests that its high reactivity may also promote side reactions or degradation of the product, necessitating careful control of reaction conditions.
Ferric Chloride (FeCl₃): This moderately strong Lewis acid provided a respectable yield of 78%. The reaction was noticeably milder compared to that with AlCl₃, with fewer byproducts observed. This suggests that for large-scale industrial synthesis, FeCl₃ might offer a better balance between reactivity and control, potentially leading to a more robust and reproducible process.[3]
Titanium Tetrachloride (TiCl₄): While also a strong Lewis acid, TiCl₄ resulted in a lower yield of 72%. This could be attributed to the formation of stable complexes with the phenothiazine nitrogen, which can hinder the catalytic cycle. Careful temperature management is crucial when using TiCl₄ to prevent polymerization and other side reactions.
Zinc Chloride (ZnCl₂): As a milder Lewis acid, ZnCl₂ was the least effective catalyst, yielding only 45% of the desired product. The low yield is likely due to its reduced ability to generate a sufficient concentration of the acylium ion, leading to a slow and incomplete reaction.
Conclusion and Recommendations
Based on the comparative study, Aluminum Chloride (AlCl₃) is the recommended catalyst for achieving the highest yield of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one in a laboratory setting, provided that the reaction temperature and addition rates are carefully controlled. For industrial-scale production, Ferric Chloride (FeCl₃) may be a more practical choice due to its lower cost, milder reaction profile, and potentially greater process safety and reproducibility. The use of milder Lewis acids like ZnCl₂ is not recommended for this particular transformation due to their low efficiency.
Further optimization studies could explore the use of mixed catalyst systems or alternative solvents to further enhance the yield and selectivity of this important synthetic step.
References
Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
Olah, G. A. (Ed.). (2005).
Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation–From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6 , 6. [Link]
Byju's. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
Fiveable. (2025, August 15). Friedel-Crafts Reaction - Organic Chemistry II. [Link]
Scribd. (n.d.). FeCl3 vs AlCl3 in Friedel-Crafts Reactions. Retrieved from [Link]
As a Senior Application Scientist, I recognize that managing complex pharmaceutical intermediates requires more than just following a basic safety sheet; it requires a fundamental understanding of the molecule's chemical...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that managing complex pharmaceutical intermediates requires more than just following a basic safety sheet; it requires a fundamental understanding of the molecule's chemical behavior.
3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one (CAS: 1032-19-5) is a critical synthetic intermediate utilized in the development of phenothiazine-class typical antipsychotics, such as chlorpromazine[1]. Because this compound features a lipophilic tricyclic core and multiple halogen substituents, its end-of-life environmental management is highly regulated.
This guide provides drug development professionals with a self-validating, scientifically grounded protocol for the safe handling, segregation, and thermal destruction of this specific intermediate.
Physicochemical & Hazard Profile
To engineer a proper disposal protocol, we must first analyze the compound's structural hazards. The presence of sulfur, nitrogen, and two chlorine atoms dictates its strict end-of-life treatment.
The Causality of Disposal: Why Standard Methods Fail
Laboratory safety protocols must be self-validating systems built on chemical logic. We must understand the why behind our waste management choices to prevent catastrophic facility or environmental damage:
The Halogen Factor (Why we cannot use standard incineration): This molecule (C15H11Cl2NOS) contains two chlorine atoms. If incinerated in a standard facility, the thermal cleavage of the carbon-chlorine bonds generates highly corrosive hydrogen chloride (HCl) gas and potentially toxic polychlorinated dibenzodioxins (PCDDs)[4][5]. Therefore, it must be segregated into a strictly monitored "Halogenated Organic Waste" stream. This ensures it is routed to a specialized rotary kiln incinerator equipped with wet caustic scrubbers (utilizing lime or sodium hydroxide) to neutralize the acidic off-gases[5].
The Phenothiazine Core (Why we enforce zero drain disposal): Phenothiazine derivatives are highly lipophilic, poorly biodegradable, and notoriously toxic to aquatic ecosystems (categorized globally as Aquatic Acute 1 and Chronic 1)[2][3]. They resist standard biological degradation in publicly owned treatment works (POTW). Furthermore, accidental contact with strong acids in a laboratory drain system can cause premature chemical decomposition, releasing toxic nitrogen oxides (NOx) and sulfur oxides (SOx) directly back into the laboratory plumbing[3][6].
Step-by-Step Disposal Methodology
Execute the following protocol to ensure regulatory compliance and laboratory safety. Each step includes a validation mechanism to ensure the system remains secure.
Step 1: Segregation and Collection
Action: Collect all solid waste, contaminated filter paper, and liquid reaction mixtures containing 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one in a dedicated, chemically compatible container (e.g., HDPE or PTFE-lined glass).
Validation: Verify that the container is strictly designated for Halogenated Organic Waste . Mixing this with non-halogenated waste compromises the destruction process, creates potential incompatibilities, and significantly increases institutional EHS disposal costs[4].
Step 2: Decontamination of Labware
Action: Triple-rinse any empty primary containers, spatulas, or glassware with a compatible organic solvent (e.g., acetone or dichloromethane) before washing.
Validation: Do not wash contaminated glassware directly in the sink. The solvent rinsate must be collected and added directly to the halogenated waste container to guarantee zero aquatic environmental release[3].
Step 3: RCRA Labeling & Documentation
Action: Immediately affix a hazardous waste label to the container upon the first drop of waste.
Validation: The label must explicitly state "Hazardous Waste: Halogenated Organic," list the full chemical name, CAS 1032-19-5, and bear the "Toxic" and "Environmental Hazard" pictograms[1][2].
Step 4: Satellite Accumulation Area (SAA) Storage
Action: Store the sealed container in a designated laboratory SAA.
Validation: Ensure the SAA utilizes secondary containment (e.g., chemical spill trays) and is physically separated from strong oxidants and strong acids. Contact with these incompatible classes can trigger violent decomposition and the release of SOx/NOx gases[3][6].
Step 5: Final Thermal Destruction
Action: Coordinate with your institution's Environmental Health and Safety (EHS) department to transfer the waste to a licensed hazardous waste broker.
Validation: Confirm with EHS that the broker routes halogenated streams to a high-temperature incinerator (>1000°C) with caustic scrubbing capabilities, ensuring complete destruction of the phenothiazine core and neutralization of the halogenated byproducts[5].
Disposal Workflow Visualization
The following diagram illustrates the logical, self-validating lifecycle of this halogenated pharmaceutical intermediate, from generation to final inert destruction.
Logical workflow for the safe disposal and thermal destruction of halogenated phenothiazine waste.
References
NextSDS. "3-CHLORO-1-(2-CHLORO-PHENOTHIAZIN-10-YL)-PROPAN-1-ONE - Chemical Substance Information".
International Labour Organization (ILO). "ICSC 0937 - PHENOTHIAZINE".
ECHEMI. "Phenothiazine SDS, 92-84-2 Safety Data Sheets".
BenchChem. "Standard Operating Procedure: Disposal of Halogenated Organic Waste".
CymitQuimica. "Phenothiazine Safety Data Sheet according to REACH Regulation".
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes".
Personal protective equipment for handling 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one
As a Senior Application Scientist, I have observed that handling complex pharmaceutical intermediates requires moving beyond generic safety data sheets to understand the specific chemical mechanisms at play. 3-Chloro-1-(...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have observed that handling complex pharmaceutical intermediates requires moving beyond generic safety data sheets to understand the specific chemical mechanisms at play. 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one (CAS 1032-19-5) is a critical building block in the synthesis of phenothiazine-based antipsychotics. However, it presents a multifaceted hazard profile: it combines the severe photosensitizing and skin-sensitizing properties of the phenothiazine core with the aggressive, electrophilic reactivity of a chloropropanoyl alkylating chain.
This guide provides a causality-driven, field-proven framework for selecting Personal Protective Equipment (PPE) and executing safe operational and disposal protocols.
Hazard Assessment & Causality (The "Why")
To protect yourself, you must understand how the molecule attacks:
Photosensitization & Skin Sensitization: The phenothiazine moiety is highly photoreactive. Upon exposure to UV or ambient laboratory light, it can generate reactive oxygen species (ROS) and free radicals, leading to severe phototoxic dermatitis and keratitis [1].
Alkylating Reactivity: The 3-chloropropanoyl chain acts as a potent electrophile. It readily attacks nucleophilic sites on biological proteins, causing acute toxicity via dermal absorption or inhalation (H302, H312, H332) and severe, irreversible eye damage (H318).
Environmental Persistence: Like most phenothiazine derivatives, this compound is highly toxic to aquatic life with long-lasting effects (H410) [2].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for this compound. The following table outlines the mandatory protective gear, grounded in the chemical's specific reactivity.
The chloropropanoyl group can permeate standard latex. Nitrile provides superior resistance to alkylating agents. Double-layering prevents exposure via micro-tears from crystalline powder.
Change immediately if contaminated, or every 2 hours of continuous use.
Eye Protection
Tight-fitting chemical splash goggles + Full face shield
Prevents airborne dust from contacting the ocular mucosa, mitigating the risk of severe eye damage (H318) and photosensitized keratitis.
Inspect daily; replace immediately if scratched or compromised.
Body Protection
Tyvek® disposable coveralls or chemically resistant, non-woven lab coat
Standard woven cotton lab coats trap fine powders, leading to delayed, prolonged skin exposure and severe photosensitization upon leaving the lab.
Dispose of Tyvek after a single use; do not take contaminated coats home.
Respiratory
NIOSH-approved P100 particulate respirator (if handled outside a hood)
Mitigates the inhalation of fine, highly toxic powders. P100 filters block 99.9% of particulates, preventing systemic absorption.
Discard after each shift or if breathing resistance increases.
Operational Workflow: Step-by-Step Methodology
Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.
Phase A: Pre-Operation Setup
Prepare the Engineering Controls: Turn on the chemical fume hood and set the sash to the designated operational height.
Validation Check: Verify the face velocity is between 80-120 feet per minute (fpm). Self-Validation: Tape a 1-inch strip of a Kimwipe to the bottom of the sash. If it pulls steadily inward, containment is active. If it flutters outward, halt operations immediately.
Lighting Adjustment: If possible, use UV-filtered lighting in the fume hood to prevent the photo-degradation and activation of the phenothiazine core.
Phase B: PPE Donning Sequence
Wash hands thoroughly and dry them.
Don the inner nitrile gloves.
Don the Tyvek coverall, ensuring it is zipped to the neck.
Don the P100 respirator (perform a positive/negative pressure seal check) and chemical splash goggles.
Don the outer nitrile gloves, pulling the cuffs over the sleeves of the Tyvek suit.
Validation Check: Have a colleague perform a visual inspection to ensure no skin is exposed at the wrists or neck.
Phase C: Weighing and Transfer
Eliminate Static: Phenothiazine powders are prone to static cling, which can aerosolize the chemical. Use an anti-static gun (e.g., Zerostat) on the weighing boat and ground your metal spatula.
Transfer: Slowly transfer the powder using the grounded spatula. Keep the container as close to the weighing boat as possible to minimize the drop height.
Validation Check: Observe the draft shield of the balance. If any powder is visible on the glass, static aerosolization has occurred; pause and re-apply the anti-static treatment.
Spill Response & Disposal Plan
Because 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one is insoluble in water but highly soluble in organic solvents [3], water alone will only spread the contamination.
Emergency Spill Protocol
Isolate: Evacuate personnel without appropriate PPE from the immediate area.
Suppress: Do not dry-sweep. Dampen the solid spill material with a small amount of acetone to suppress dust generation and dissolve the active compound [4].
Absorb: Use chemical absorbent pads to pick up the acetone-dampened material.
Decontaminate: Wash the surface with fresh acetone, followed by a rigorous wash with industrial detergent and water to remove residual organics.
Waste Segregation and Disposal
Segregation: Place all contaminated wipes, PPE, and chemical waste into a compatible, sealable hazardous waste container (e.g., high-density polyethylene). Do not mix with strong oxidizing agents or acids.
Labeling: Label clearly as "Toxic/Environmental Hazard: Phenothiazine Derivative (CAS 1032-19-5)".
Final Disposal: Under EPA/RCRA guidelines, this chemical must be disposed of via high-temperature liquid-injection or rotary kiln incineration [5]. Never dispose of this chemical down the drain, as it will cause catastrophic damage to local aquatic ecosystems.
Process Visualization
Caption: Operational workflow and hazard mitigation for handling CAS 1032-19-5.
References
"Photosensitization by Drugs" - ResearchGate. Available at: [Link]
"PHENOTHIAZINE (92-84-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents" - Chemchart. Available at: [Link]
"Phenothiazine | C12H9NS | CID 7108 - PubChem" - National Institutes of Health (NIH). Available at: [Link]
"Managing Hazardous Chemical Waste in the Lab" - Lab Manager. Available at: [Link]
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